N,2-Dimethyl-4-nitrosoaniline
Description
Structure
3D Structure
Properties
CAS No. |
6370-27-0 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N,2-dimethyl-4-nitrosoaniline |
InChI |
InChI=1S/C8H10N2O/c1-6-5-7(10-11)3-4-8(6)9-2/h3-5,9H,1-2H3 |
InChI Key |
BDNGWSTTWPAACS-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N=O)NC |
Canonical SMILES |
CC1=C(C=CC(=C1)N=O)NC |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-(Trifluoromethyl)-1H-indole
A Note on Chemical Identification: The provided CAS Number, 6370-27-0, did not yield specific results in chemical databases. However, extensive data is available for the structurally related and commercially significant compound, 6-(Trifluoromethyl)-1H-indole , which is associated with CAS Number 13544-43-9 . This guide will focus on the latter, a key building block in modern medicinal and materials science.
Introduction: The Strategic Importance of the Trifluoromethyl Group
6-(Trifluoromethyl)-1H-indole is an aromatic heterocyclic organic compound. The strategic incorporation of a trifluoromethyl (-CF3) group onto the indole scaffold dramatically alters its physicochemical properties, making it a highly sought-after synthon in drug discovery and advanced materials. The strong electron-withdrawing nature of the -CF3 group enhances the metabolic stability and lipophilicity of parent molecules, often leading to improved pharmacokinetic profiles and biological activity.[1] This guide provides a comprehensive overview of its chemical and physical properties, safety considerations, and key applications, offering a valuable resource for researchers and drug development professionals.
Physicochemical Properties
The unique properties of 6-(Trifluoromethyl)-1H-indole are summarized below. These data are crucial for designing synthetic routes, understanding its reactivity, and ensuring proper handling and storage.
| Property | Value | Source(s) |
| CAS Number | 13544-43-9 | [2][3][4] |
| Molecular Formula | C₉H₆F₃N | [2][3] |
| Molecular Weight | 185.15 g/mol | [2][3] |
| Appearance | Light yellow powder / solid | [2] |
| Melting Point | 99-107 °C | [2] |
| Purity | ≥ 98% | [2][3] |
| InChI Code | 1S/C9H6F3N/c10-9(11,12)7-2-1-6-3-4-13-8(6)5-7/h1-5,13H | [3] |
| InChI Key | BPYBYPREOVLFED-UHFFFAOYSA-N | [3] |
Spectroscopic Data
While specific spectral data for 6-(Trifluoromethyl)-1H-indole was not directly available in the search results, general principles of spectroscopy can be applied to predict its characteristic signals.
-
¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons on the indole ring system, with chemical shifts influenced by the electron-withdrawing trifluoromethyl group. The N-H proton would likely appear as a broad singlet.
-
¹³C NMR: The carbon NMR would reveal signals for the nine carbon atoms, with the carbon attached to the trifluoromethyl group showing a characteristic quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR would exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum would display characteristic absorption bands for the N-H stretching vibration (typically around 3300-3500 cm⁻¹), C-H stretching of the aromatic ring, and C=C stretching vibrations within the indole nucleus. Strong absorptions corresponding to C-F stretching would also be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak at m/z 185.15, corresponding to the molecular weight of the compound.
Reactivity and Synthesis
The indole nucleus is known for its rich chemistry, and the presence of the trifluoromethyl group further influences its reactivity.
Electrophilic Substitution
The indole ring is generally susceptible to electrophilic attack, primarily at the C3 position. The electron-withdrawing nature of the 6-trifluoromethyl group would likely decrease the electron density of the ring system, potentially making electrophilic substitution reactions more challenging compared to unsubstituted indole.
Synthesis
The synthesis of trifluoromethylated indoles is an active area of research.[1] One common strategy involves the cyclization of appropriately substituted anilines. For instance, a domino trifluoromethylation/cyclization of 2-alkynylanilines using a copper-CF₃ reagent has been reported for the synthesis of 2-(trifluoromethyl)indoles.[5] Another approach involves the reaction of indoles with aromatic fluoromethyl ketones to produce trifluoromethyl(indolyl)phenylmethanols.[6]
A generalized synthetic workflow for producing functionalized indole derivatives is depicted below.
Caption: Role in the drug discovery process.
Safety and Handling
Proper handling of 6-(Trifluoromethyl)-1H-indole is essential to ensure laboratory safety.
Hazard Identification
According to available safety data, this compound is classified with the following hazard statements:
-
H302: Harmful if swallowed. [3][7]* H315: Causes skin irritation. [3][7]* H319: Causes serious eye irritation. [3][7]* H335: May cause respiratory irritation. [3][7] The GHS pictogram associated with these hazards is the exclamation mark (GHS07). [3][7]The signal word is "Warning". [3][7]
Precautionary Measures
The following precautionary statements should be observed:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [3][7]* P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [3][7]
Storage and Handling
-
Storage: Store in a cool, dark, and dry place under an inert atmosphere. [3][4]Recommended storage temperatures are often between 0-8 °C. [2]* Handling: Use in a well-ventilated area, preferably in a chemical fume hood. [8]Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [8][9]Avoid generation of dust.
Conclusion
6-(Trifluoromethyl)-1H-indole is a compound of significant interest due to the advantageous properties conferred by its trifluoromethyl substituent. Its role as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials underscores its importance in contemporary chemical research and development. A thorough understanding of its physical and chemical properties, reactivity, and safety protocols is paramount for its effective and safe utilization in the laboratory.
References
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The use of 6-(difluoromethyl)indole to study the activation of indole by tryptophan synthase. Archives of Biochemistry and Biophysics. [Link]
-
Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry. [Link]
-
SAFETY DATA SHEET. [Link]
-
Radical Trifluoromethylative Dearomatization of Indoles and Furans with CO2. ACS Catalysis. [Link]
-
Safety Data Sheet - DC Fine Chemicals. [Link]
-
Synthesis of 3‐(trifluoromethyl)indoles 6 (Isolated yields). - ResearchGate. [Link]
-
Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Chemistry Portal. [Link]
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- 5. Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines [organic-chemistry.org]
- 6. BJOC - Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water [beilstein-journals.org]
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An In-Depth Technical Guide to the Solubility of N,N-dimethyl-4-nitrosoaniline in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
A thorough understanding of a compound's solubility is a cornerstone of chemical and pharmaceutical development. It influences everything from reaction kinetics and purification strategies to formulation design and bioavailability. This guide provides a comprehensive overview of the solubility of N,N-dimethyl-4-nitrosoaniline, a compound of interest in various chemical synthesis and research applications.
It is important to note that the user query referred to "N,2-dimethyl-4-nitrosoaniline." However, based on extensive research, the correct and commonly accepted nomenclature for this compound is N,N-dimethyl-4-nitrosoaniline . This guide will use the correct nomenclature throughout.
Due to a scarcity of publicly available quantitative solubility data for this specific compound, this guide will focus on providing a robust theoretical framework and detailed experimental protocols to enable researchers to determine its solubility in a range of organic solvents. We will delve into the physicochemical properties of N,N-dimethyl-4-nitrosoaniline, the principles governing its solubility, and step-by-step methodologies for accurate solubility determination using High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.
Physicochemical Properties of N,N-dimethyl-4-nitrosoaniline
A molecule's solubility is intrinsically linked to its structural and electronic properties. The key physicochemical parameters of N,N-dimethyl-4-nitrosoaniline are summarized below.
| Property | Value | Source(s) |
| Chemical Name | N,N-dimethyl-4-nitrosoaniline | [1] |
| Synonyms | p-Nitroso-N,N-dimethylaniline, 4-Nitrosodimethylaniline | [1] |
| CAS Number | 138-89-6 | [1] |
| Molecular Formula | C₈H₁₀N₂O | [1] |
| Molecular Weight | 150.18 g/mol | [1] |
| Appearance | Green crystalline solid/plates/leaflets | [1] |
| Melting Point | 85-87 °C | |
| Water Solubility | Insoluble (< 0.1 mg/mL) | [2] |
| UV-Vis λmax (in Ethanol) | 271.6 nm, 428 nm | [1] |
The structure of N,N-dimethyl-4-nitrosoaniline, with its aromatic ring, a strongly electron-donating dimethylamino group, and an electron-withdrawing nitroso group, results in a significant dipole moment. This inherent polarity is a key determinant of its solubility in various organic solvents. The molecule has limited hydrogen bond accepting capabilities at the nitroso and amino groups, but lacks hydrogen bond donating properties.
Theoretical Framework of Solubility
The age-old principle of "like dissolves like" is the guiding tenet for predicting solubility. This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.
-
Polar Solvents: Polar solvents, such as alcohols (methanol, ethanol) and aprotic polar solvents (DMSO, DMF), are expected to be effective at dissolving N,N-dimethyl-4-nitrosoaniline due to its significant dipole moment. The potential for dipole-dipole interactions between the solute and solvent molecules would facilitate the dissolution process.
-
Nonpolar Solvents: Nonpolar solvents, such as hexane and toluene, are anticipated to be poor solvents for this compound. The van der Waals forces that dominate in these solvents are unlikely to overcome the stronger intermolecular forces within the crystalline lattice of N,N-dimethyl-4-nitrosoaniline.
-
Intermediate Polarity Solvents: Solvents with intermediate polarity, like dichloromethane and ethyl acetate, may show moderate solubility.
Experimental Determination of Solubility
To obtain accurate and reliable solubility data, experimental determination is essential. The following are detailed protocols for two common and robust methods: UV-Vis Spectrophotometry and HPLC-UV.
Method 1: Solubility Determination by UV-Vis Spectrophotometry
This method is straightforward and relies on Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Caption: Workflow for solubility determination using UV-Vis Spectrophotometry.
-
Preparation of a Stock Standard Solution:
-
Accurately weigh approximately 10 mg of N,N-dimethyl-4-nitrosoaniline.
-
Dissolve it in a suitable volatile solvent in which it is freely soluble (e.g., ethanol) in a 100 mL volumetric flask. Ensure complete dissolution. This will be your stock solution.
-
-
Preparation of Calibration Standards:
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of at least five calibration standards of known concentrations.
-
-
Generation of a Calibration Curve:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λmax) for N,N-dimethyl-4-nitrosoaniline in the chosen solvent (e.g., ~428 nm in ethanol)[1].
-
Measure the absorbance of each calibration standard.
-
Plot a graph of absorbance versus concentration. The resulting calibration curve should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.
-
-
Preparation of the Saturated Solution:
-
Add an excess amount of N,N-dimethyl-4-nitrosoaniline to a vial containing a known volume of the organic solvent of interest.
-
Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand undisturbed for the undissolved solid to settle.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the same solvent to bring its absorbance within the range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
-
Calculation of Solubility:
-
Use the equation of the calibration curve to calculate the concentration of the diluted sample.
-
Multiply this concentration by the dilution factor to determine the solubility of N,N-dimethyl-4-nitrosoaniline in the test solvent.
-
Method 2: Solubility Determination by HPLC-UV
HPLC offers high specificity and is particularly useful for complex mixtures or when the compound lacks a strong, unique chromophore.
Caption: Workflow for solubility determination using HPLC-UV.
-
HPLC Method Development (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). For mass spectrometry compatibility, formic acid can be used instead of phosphoric acid[3].
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 428 nm.
-
Injection Volume: 10 µL.
-
This method should be optimized to achieve a well-resolved peak for N,N-dimethyl-4-nitrosoaniline with good peak shape and a reasonable retention time.
-
-
Preparation of Stock and Calibration Standards:
-
Follow the same procedure as for the UV-Vis method to prepare a stock solution and a series of calibration standards in a suitable diluent (e.g., the mobile phase).
-
-
Generation of a Calibration Curve:
-
Inject each calibration standard into the HPLC system.
-
Record the peak area for N,N-dimethyl-4-nitrosoaniline in each chromatogram.
-
Plot a graph of peak area versus concentration and determine the equation of the line and the correlation coefficient.
-
-
Preparation and Analysis of the Saturated Solution:
-
Prepare the saturated solution as described in the UV-Vis method.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
If necessary, dilute the filtered solution with the mobile phase to bring the concentration within the calibration range.
-
Inject the prepared sample into the HPLC system and record the peak area.
-
-
Calculation of Solubility:
-
Use the calibration curve equation to determine the concentration of the (diluted) sample.
-
Multiply by the dilution factor to obtain the solubility.
-
Summary of Known Solubility Data
The following table summarizes the currently available qualitative and semi-quantitative solubility data for N,N-dimethyl-4-nitrosoaniline. Researchers are encouraged to use the provided protocols to expand this dataset.
| Solvent | Solvent Class | Reported Solubility | Source(s) |
| Water | Polar Protic | Insoluble (< 0.1 mg/mL) | [1][2] |
| Ethanol | Polar Protic | Soluble (5% or 50 mg/mL) | [4] |
| Diethyl Ether | Polar Aprotic | Soluble | [5] |
| Benzene | Nonpolar Aromatic | Soluble | [6] |
| Dichloromethane | Halogenated | Data not available | |
| Acetone | Polar Aprotic | Data not available | |
| Ethyl Acetate | Polar Aprotic | Data not available | |
| Toluene | Nonpolar Aromatic | Data not available | |
| n-Hexane | Nonpolar Aliphatic | Data not available | |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | |
| Dimethylformamide (DMF) | Polar Aprotic | Data not available |
Conclusion
While a comprehensive, publicly available database of quantitative solubility for N,N-dimethyl-4-nitrosoaniline in a wide array of organic solvents is lacking, this guide provides the necessary theoretical foundation and detailed, actionable experimental protocols for researchers to determine this crucial parameter. By leveraging the principles of "like dissolves like" and employing robust analytical techniques such as UV-Vis spectrophotometry and HPLC-UV, scientists and drug development professionals can generate the precise solubility data required for their specific applications, thereby advancing their research and development endeavors.
References
-
PubChem. N,N-dimethyl-4-nitrosoaniline. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2008). Introduction to Spectroscopy. Cengage Learning.
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DAV University. Amines are the organic derivatives of ammonia... [Link]
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Waters. Reliable HPLC/UV Quantification of Nitrosamine Impurities in Valsartan and Ranitidine Drug Substances. [Link]
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Journal of Pharmaceutical Research. Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities (NDMA, NDEA and NDIPA) in Losartan. [Link]
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SIELC Technologies. Separation of N,N-Dimethyl-4-nitrosoaniline on Newcrom R1 HPLC column. [Link]
-
DU Chem. Experimental Procedures Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]
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toxicity and safety data for N-methyl-2-methyl-4-nitrosoaniline
An In-Depth Technical Guide on the Toxicity and Safety of N-methyl-2-methyl-4-nitrosoaniline and Structurally Related Compounds
Introduction: The Challenge of Data-Poor Compounds
N-methyl-2-methyl-4-nitrosoaniline belongs to a class of aromatic nitroso compounds. The presence of both a nitroso group and an aniline-like structure raises significant toxicological concerns, particularly regarding genotoxicity and carcinogenicity. The structural similarity to known toxic and carcinogenic substances necessitates a conservative approach to its safety assessment. This guide synthesizes available data on closely related analogs to provide a robust, albeit inferred, toxicological profile.
Physicochemical Properties and Their Toxicological Implications
While specific data for N-methyl-2-methyl-4-nitrosoaniline is scarce, the properties of its analogs can offer insights. N-methyl-4-nitroaniline is a yellow crystalline solid with limited solubility in water but is soluble in organic solvents.[1][2] This low water solubility suggests that in an environmental context, it may not be highly mobile in aqueous systems but could persist in soil and sediment.[3] The lipophilic nature of these compounds can facilitate absorption through the skin and distribution into fatty tissues.
Toxicological Profile: A Synthesis of Analog Data
The primary toxicological concerns for aromatic nitroso and amino compounds include acute toxicity, organ damage, and long-term effects such as carcinogenicity.
Acute Toxicity
Structurally related compounds exhibit high acute toxicity via oral, dermal, and inhalation routes.
-
N-methyl-4-nitroaniline and N'-Methyl-2-amino-4-nitroaniline are classified as toxic if swallowed, in contact with skin, or if inhaled.[4][5][6]
-
N-methyl-N-nitrosoaniline is also classified as toxic if swallowed or in contact with skin.[7]
-
2-methyl-4-nitroaniline is described as toxic if swallowed, in contact with skin, and if inhaled.[3]
These classifications are based on animal studies and are accompanied by hazard statements such as H301, H311, and H331.[4][5][6]
Table 1: Summary of Acute Toxicity Data for Related Compounds
| Compound | Oral Toxicity | Dermal Toxicity | Inhalation Toxicity |
| N-methyl-4-nitroaniline | Toxic if swallowed[4][6] | Toxic in contact with skin[4][6] | Toxic if inhaled[4][6] |
| 2-methyl-4-nitroaniline | Toxic if swallowed[3] | Toxic in contact with skin[3] | Toxic if inhaled[3] |
| N-methyl-N-nitrosoaniline | Toxic if swallowed[7] | Toxic in contact with skin[7] | Data not available |
| N'-Methyl-2-amino-4-nitroaniline | Toxic if swallowed[5] | Toxic in contact with skin[5] | Toxic if inhaled[5] |
Organ-Specific Toxicity
Prolonged or repeated exposure to these compounds may cause damage to organs.[3][4][6][8]
-
Hepatotoxicity: A study on 2-methyl-4-nitroaniline in Wistar rats demonstrated that 90-day exposure led to liver function abnormalities, histopathological changes, and an inflammatory response. The mechanism may be related to the upregulation of PPARγ expression.[9] Another study on N-methylaniline, a precursor, also showed liver damage in rats when co-administered with sodium nitrite.[10]
-
Hematotoxicity: Structurally similar chemicals are known to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis.[11][12]
-
Kidney and Other Organs: Chronic exposure to N-methylaniline has been associated with heart, kidney, and liver damage, potentially as a secondary effect of hemolysis.[10]
Genotoxicity and Carcinogenicity
The nitroso group is a significant structural alert for mutagenicity and carcinogenicity.
-
N-nitroso Compounds: N-nitrosamines are a class of potent carcinogens.[13][14] Many are recognized as carcinogens by agencies like the IARC and the National Toxicology Program.[13] N-methyl-N-nitrosoaniline is suspected of causing cancer (H351).[7] The mechanism often involves metabolic activation to alkylating agents that can damage DNA.[15][16]
-
Mutagenicity: 2-Methoxy-4-nitroaniline, another analog, was found to be mutagenic in bacterial assays (Ames test) with and without metabolic activation.[17] While specific data for N-methyl-2-methyl-4-nitrosoaniline is unavailable on the EPA's Genotoxicity database, the presence of the nitroso group strongly suggests mutagenic potential.[18]
Experimental Protocols for Toxicity Assessment
Assessing the toxicity of a data-poor compound like N-methyl-2-methyl-4-nitrosoaniline would involve a tiered approach, starting with in vitro assays and progressing to in vivo studies if necessary.
Bacterial Reverse Mutation Assay (Ames Test)
This is a standard in vitro test for identifying genotoxic compounds.
Step-by-Step Methodology:
-
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to identify compounds that require metabolic activation to become mutagenic.
-
Dose Range Finding: Perform a preliminary test to determine the appropriate concentration range of the test compound, looking for toxicity to the bacteria.
-
Main Experiment: Expose the bacterial strains to various concentrations of the test compound in the presence and absence of S9 mix.
-
Incubation and Scoring: Plate the treated bacteria on a minimal medium. Only mutated bacteria will be able to grow and form colonies. Count the number of revertant colonies after a 48-72 hour incubation period.
-
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies.
In Vivo Acute Toxicity Study (e.g., OECD Guideline 423)
This study provides information on the acute toxicity and helps in the classification of the substance.
Step-by-Step Methodology:
-
Animal Model: Use a standardized rodent model, such as Wistar rats.
-
Dosing: Administer the compound via the intended route of exposure (oral, dermal, or inhalation) in a stepwise procedure using a small number of animals at each step.
-
Observation: Observe the animals for signs of toxicity and mortality for at least 14 days.
-
Endpoint: The study determines the dose at which mortality is observed, allowing for classification according to the Globally Harmonized System (GHS).
-
Pathology: Conduct a gross necropsy of all animals at the end of the study.
Visualization of Potential Toxicological Pathways
The following diagram illustrates a potential metabolic activation pathway for N-nitroso compounds leading to DNA damage.
Caption: Potential metabolic activation of N-nitrosoaniline leading to DNA damage.
Safety Precautions and Handling
Given the high potential for toxicity, strict safety protocols are mandatory when handling N-methyl-2-methyl-4-nitrosoaniline or its analogs.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and eye protection.[5][8][19]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[3][8]
-
Emergency Procedures: In case of exposure, immediately flush the affected skin or eyes with plenty of water and seek medical attention.[3][5][12] If swallowed, call a poison center or doctor immediately.[4][5][7]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations.[7][8]
Conclusion
While direct toxicological data for N-methyl-2-methyl-4-nitrosoaniline is limited, the available information on its structural analogs points to a high degree of hazard. It should be presumed to be acutely toxic via multiple routes of exposure, a potential organ toxicant, and a likely mutagen and carcinogen. All work with this compound must be conducted under strict safety controls, and further research is warranted to fully characterize its toxicological profile.
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MATERIAL SAFETY DATA SHEET N-METHYL-4-NITROANILINE. (2022, February 14). Link
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SAFETY DATA SHEET - Fisher Scientific. (2025, December 22). Link
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Hepatotoxicity of oral exposure to 2-methyl-4-nitroaniline: toxicity prediction and in vivo evaluation - PubMed. (2024, July 3). Link
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Safety Data Sheet: N-Methyl-N-nitrosoaniline - Chemos GmbH&Co.KG. (2021, March 29). Link
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Safety data sheet - LGC Standards. (2016, February 15). Link
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N,N-Dimethyl-4-nitrosoaniline - Santa Cruz Biotechnology. Link
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Short-term carcinogenicity study of N-methyl-N-nitrosourea in FVB-Trp53 heterozygous mice. (2023, January 6). Link
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2-METHYL-4-NITROANILINE - CAMEO Chemicals - NOAA. Link
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Material Safety Data Sheet - N-Methyl-2-nitroaniline, 98% - Cole-Parmer. Link
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N-Methyl-4-nitroaniline: properties, applications and safety - ChemicalBook. (2023, August 29). Link
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Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications - eScholarship.org. (2021, September 8). Link
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N-nitrosation of N-methylaniline and nitrosamine toxicology in the wistar rats - Prime Scholars. Link
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SAFETY DATA SHEET - Fisher Scientific. Link
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Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC. Link
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N-Methyl-4-nitroaniline - Hazard Genotoxicity - EPA. (2025, October 15). Link
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - MDPI. (2022, April 20). Link
-
2-Methyl-4-nitroaniline | C7H8N2O2 | CID 7441 - PubChem. Link
-
Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed. (2020, May 5). Link
Sources
- 1. N-Methyl-4-nitroaniline: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. N-Methyl-4-nitroaniline: Physicochemical Properties, Degradation and Toxicity_Chemicalbook [chemicalbook.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. eastharbourgroup.com [eastharbourgroup.com]
- 5. lgcstandards.com [lgcstandards.com]
- 6. eastharbourgroup.com [eastharbourgroup.com]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. Hepatotoxicity of oral exposure to 2-methyl-4-nitroaniline: toxicity prediction and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. primescholars.com [primescholars.com]
- 11. 2-METHYL-4-NITROANILINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. escholarship.org [escholarship.org]
- 14. Optimizing the detection of N-nitrosamine mutagenicity in the Ames test - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. mdpi.com [mdpi.com]
- 17. Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CompTox Chemicals Dashboard [comptox.epa.gov]
- 19. assets.thermofisher.cn [assets.thermofisher.cn]
Technical Guide: Characterization, Mechanism, and Control of N-Alkyl-o-Toluidine Nitrosation Products
Executive Summary
The pharmaceutical landscape has shifted dramatically following the discovery of N-nitrosamine impurities in sartans, ranitidine, and metformin. While initial regulatory focus targeted small dialkyl nitrosamines (e.g., NDMA, NDEA), scrutiny has expanded to Nitrosamine Drug Substance Related Impurities (NDSRIs) .
This guide focuses on a specific, high-risk structural motif:
Part 1: Mechanistic Foundations
The Nitrosation Reaction
The formation of
Key Reaction Parameters:
-
Substrate:
-alkyl-o-toluidine (Secondary Amine). -
Nitrosating Agent: Dinitrogen trioxide (
) in aqueous acidic media; Nitrosyl halides ( ) in the presence of halides. -
Rate-Determining Step: Attack of the nitrosonium cation (
) or carrier ( ) on the unprotonated lone pair of the amine nitrogen.
The "Ortho" Effect: The methyl group at the ortho position creates steric hindrance, potentially reducing the rate of nitrosation compared to para-toluidine isomers. However, it also restricts rotation around the N-Aryl bond in the resulting nitrosamine, leading to distinct syn and anti rotamers observable in NMR and LC chromatography.
Pathway Visualization
The following diagram illustrates the acid-catalyzed nitrosation mechanism specific to this amine class.
Figure 1: Acid-catalyzed nitrosation mechanism of secondary aromatic amines. Note the competition between protonation (deactivation) and nucleophilic attack.
Part 2: Toxicological Profile & Bioactivation
Metabolic Activation (The "Critical Path")
-nitroso-Mechanism of Toxicity:
-
-Hydroxylation: The CYP450 enzyme hydroxylates the
-carbon of the alkyl chain (not the aromatic ring). -
Decomposition: The
-hydroxy nitrosamine is unstable and spontaneously decomposes. -
Diazonium Formation: This decomposition releases an aldehyde and forms an alkyl-o-toluidine diazonium ion (or the alkyl diazonium ion, depending on hydroxylation site).
-
DNA Alkylation: The electrophilic diazonium species attacks DNA bases (e.g., Guanine-O6), causing mutations.
Bioactivation Diagram
Figure 2: Metabolic activation pathway.[1][3] The
Part 3: Analytical Challenges & Protocols
Detecting
Method Selection: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.
-
Ionization: Electrospray Ionization (ESI) is generally preferred for these NDSRIs due to the basic nitrogen, though Atmospheric Pressure Chemical Ionization (APCI) is an alternative if matrix suppression is high.
-
Mode: Positive Ion Mode (
).
Standardized Experimental Protocol
This protocol is designed for the detection of N-nitroso-prilocaine (a representative
Table 1: LC-MS/MS Method Parameters
| Parameter | Setting / Description |
| System | UHPLC coupled to Triple Quadrupole MS (e.g., Agilent 6470 or Sciex 6500+) |
| Column | C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | 5% B (0-1 min) |
| Flow Rate | 0.3 mL/min |
| Ion Source | ESI Positive |
| MRM Transition | Quantifier: Parent |
Sample Preparation Workflow (Self-Validating)
To ensure trustworthiness, this workflow includes a "Quench & Extract" step to prevent in-situ nitrosation during analysis.
-
Weighing: Accurately weigh 50 mg of Drug Substance.
-
Dissolution & Quenching: Dissolve in 10 mL of 0.1% Sulfamic Acid (aq).
-
Why? Sulfamic acid destroys residual nitrite, preventing false positives during sample prep.
-
-
Extraction (SLE/LLE): Perform Liquid-Liquid Extraction using Dichloromethane (DCM) or Ethyl Acetate.
-
Why? Nitrosamines are generally less polar than the parent amine salt; this removes matrix interference.
-
-
Concentration: Evaporate organic layer to dryness under
and reconstitute in Mobile Phase A:B (90:10). -
Filtration: 0.22 µm PTFE filter.
Figure 3: Analytical workflow emphasizing the critical nitrite-quenching step to prevent artifact formation.
Part 4: Mitigation & Control Strategies
Control of
-
Nitrite Scavenging:
-
Incorporation of antioxidants (Ascorbic Acid, Alpha-tocopherol) in the formulation can competitively react with nitrosating agents.
-
Ratio: Molar excess of scavenger to nitrite (typically > 5:1).
-
-
pH Control:
-
Nitrosation is most rapid at acidic pH (approx. pH 3.0 - 4.0).
-
Buffering the formulation to neutral or alkaline pH (if stability allows) drastically reduces the concentration of the active nitrosating species (
/ ).
-
-
Raw Material Specification:
-
Strict limits on nitrite and nitrate levels in excipients (especially Microcrystalline Cellulose and Lactose, which are known nitrite carriers).
-
References
-
U.S. Food and Drug Administration (FDA). (2024).[5][6][7] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. [Link][7][8]
-
European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. [Link][7][9]
-
Ashworth, I. W., et al. (2020).[1][10] Potential for the Formation of N-Nitrosamines during the Manufacture of Active Pharmaceutical Ingredients: An Assessment of the Risk Posed by Trace Nitrite in Water. Organic Process Research & Development.[10] [Link]
-
Doucette, A., et al. (2023). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Research Square (Preprint). [Link]
-
Yamazaki, H., et al. (1992). Roles of cytochrome P450 2A6 and 2E1 in the oxidation of N-nitrosamines. Carcinogenesis.[1][3][11][12][13][14][15] [Link]
Sources
- 1. Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. insider.thefdagroup.com [insider.thefdagroup.com]
- 6. fda.gov [fda.gov]
- 7. edaegypt.gov.eg [edaegypt.gov.eg]
- 8. nsf.org [nsf.org]
- 9. fda.gov [fda.gov]
- 10. fda.gov [fda.gov]
- 11. lcms.cz [lcms.cz]
- 12. Carcinogenesis and mutagenesis by N-nitroso compounds having a basic center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tonylutz.net [tonylutz.net]
- 15. conservancy.umn.edu [conservancy.umn.edu]
Methodological & Application
Application Note: Controlled Nitrosation of Secondary Aromatic Amines
Executive Summary
This guide provides a rigorous technical framework for the
This protocol addresses the needs of drug development professionals by balancing high-yield synthetic utility with the stringent safety and purity controls required in pharmaceutical environments. It details two distinct methodologies: the classical aqueous acid-nitrite system and a lipophilic, solvent-based protocol using tert-butyl nitrite (TBN).[1]
Mechanistic Underpinnings
The nitrosation of secondary amines is not a simple addition; it is a pH-dependent equilibrium governed by the generation of the active nitrosating agent.[2]
The "pH Sweet Spot"
The reaction rate is defined by the concentration of the unprotonated amine and the concentration of the active nitrosating species (typically
-
At low pH (< 2): The equilibrium shifts toward the protonated amine (
), which is non-nucleophilic and unreactive. -
At high pH (> 5): The concentration of nitrous acid (
) drops, preventing the formation of the active electrophile ( ). -
Optimal Window: The reaction is fastest at pH 3.0 – 4.0 , where a balance exists between free amine availability and nitrosating agent concentration.
Reaction Pathway Visualization
The following diagram illustrates the kinetic dependencies and the critical equilibrium points.
Figure 1: Mechanistic pathway of acid-catalyzed N-nitrosation showing the competition between amine protonation and electrophile generation.
Safety & Containment (CRITICAL)
-Nitrosamines are classified as probable human carcinogens.[3][4] Handling requires strict adherence to containment protocols to prevent exposure and cross-contamination.Engineering Controls
-
Containment: All weighing and liquid handling must occur within a certified chemical fume hood or a glovebox.
-
Decontamination: Nitrosamines can be chemically destroyed (denitrosated) using strong acids with nucleophilic scavengers, but for surface cleaning, a solution of sulfamic acid or hydrogen peroxide in acetic acid is recommended to oxidize/degrade residues.
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving with Nitrile (minimum 0.11 mm thickness) is mandatory.[3]
-
Respiratory: If working outside a hood (not recommended), a full-face respirator with P100/OV cartridges is required.
Protocol A: Classical Aqueous Nitrosation
Applicability: Water-soluble amines or amines soluble in dilute acid. Scale: 10 mmol to 1 mol.
Reagents & Equipment[3]
-
Secondary Aromatic Amine (1.0 equiv)
-
Sodium Nitrite (
, 1.1 – 1.2 equiv) -
Hydrochloric Acid (2M to 6M) or Acetic Acid
-
Urea or Sulfamic Acid (for quenching)
-
Solvent: Water (or Water/Ethanol for solubility)
Step-by-Step Procedure
-
Amine Dissolution:
-
In a round-bottom flask equipped with a magnetic stir bar and internal thermometer, suspend/dissolve the secondary amine (10 mmol) in 3M HCl (15 mL).
-
Note: If the amine is insoluble, add Ethanol (5-10 mL) to facilitate dissolution.
-
Cooling: Place the flask in an ice/salt bath. Cool the internal temperature to 0–5 °C .
-
-
Nitrite Addition:
-
Dissolve
(11-12 mmol) in a minimum volume of water (approx. 3-5 mL). -
Add the nitrite solution dropwise to the amine mixture over 15–20 minutes.
-
Critical Control: Maintain internal temperature < 10 °C. Rapid addition causes local heating and decomposition of
to fumes (brown gas), reducing yield.
-
-
Reaction Monitoring:
-
Stir at 0–5 °C for 1 hour.
-
Monitor by TLC or HPLC.
-
Endpoint: Disappearance of the starting amine.
-
-
Quenching (Safety Step):
-
Once complete, add solid Sulfamic Acid (0.5 equiv) or Urea to the reaction mixture. Stir for 15 minutes.
-
Purpose: This destroys excess nitrous acid (
), preventing further uncontrolled nitrosation during workup.
-
-
Isolation:
-
The
-nitrosamine often precipitates as a solid or oil. -
Solid: Filter, wash with cold water, and dry.
-
Oil: Extract with Dichloromethane (DCM) or Ethyl Acetate (
mL). Wash organics with bicarbonate solution (to remove acid) and brine. Dry over and concentrate.
-
Protocol B: Lipophilic Nitrosation (Green/Organic)
Applicability: Water-insoluble amines, acid-sensitive substrates, or "Green Chemistry" requirements. Reagent: tert-Butyl Nitrite (TBN).[1][5]
Reagents & Equipment
-
Secondary Aromatic Amine (1.0 equiv)
-
tert-Butyl Nitrite (TBN) (1.1 – 1.5 equiv) - Commercially available or freshly prepared.
-
Solvent: Dichloromethane (DCM), Acetonitrile (MeCN), or Ethanol.
-
Optional: No solvent (neat) for liquid amines.
Step-by-Step Procedure
-
Preparation:
-
Dissolve the secondary amine (10 mmol) in DCM (20 mL) under an inert atmosphere (
or Ar). -
Note: TBN reactions are often cleaner and require no strong mineral acids.
-
-
Reagent Addition:
-
Add TBN (11-15 mmol) dropwise to the solution at room temperature (20–25 °C).
-
Variation: For highly reactive amines, cool to 0 °C initially.
-
-
Reaction:
-
Workup:
-
Evaporate the solvent and volatile tert-butanol under reduced pressure.
-
Purify the residue via short-path silica filtration if necessary.[1]
-
Critical Process Parameters (CPP) & Troubleshooting
| Issue | Probable Cause | Corrective Action |
| Brown Fumes ( | Reaction temp too high or Nitrite added too fast. | Cool to < 5°C; slow down addition rate. Ensure efficient stirring. |
| Low Yield | pH too low (amine fully protonated) or too high. | Adjust pH to 3.0–4.0 using Acetate buffer or careful acid addition. |
| C-Nitrosation | Electron-rich aromatic ring (e.g., phenols) competing. | Use TBN in aprotic solvent (Protocol B) to favor N-nitrosation; avoid strong acid. |
| Incomplete Reaction | Insufficient nitrosating agent. | Check nitrite quality (hygroscopic); add 0.1–0.2 equiv excess. |
Regulatory Workflow: Impurity Management
For drug development, synthesizing the nitrosamine is often for use as an analytical standard (Quantification Limit testing).
Figure 2: Workflow for managing Nitrosamine impurities in pharmaceutical development, highlighting the role of synthesis for analytical standards.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard aqueous protocol basis).
-
European Medicines Agency (EMA). (2024).[4] Nitrosamine impurities in human medicinal products.
-
Chaudhary, P., et al. (2016).[5] "An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite."[1][5] Green Chemistry, 18, 2323-2330.[5]
-
U.S. Food and Drug Administration (FDA). (2025).[4][9] Control of Nitrosamine Impurities in Human Drugs.
-
Org. Synth. (1934). "N-Nitrosomethylaniline." Organic Syntheses, Coll. Vol. 2, p.460.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. resolvemass.ca [resolvemass.ca]
- 3. uwo.ca [uwo.ca]
- 4. edaegypt.gov.eg [edaegypt.gov.eg]
- 5. An efficient synthesis of N-nitrosamines under solvent, metal and acid free conditions using tert-butyl nitrite - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 8. agilent.com [agilent.com]
- 9. resolvemass.ca [resolvemass.ca]
Application Note: Advanced Storage & Handling Protocols for Light-Sensitive Nitroso Compounds
Abstract
The structural integrity of nitroso compounds (
Scientific Foundation: The Physics of Instability
To implement effective storage, one must understand the specific failure modes of the nitroso chromophore.
The -Nitrosamine Photolytic Pathway
-nitrosamines (e.g., NDMA, NDEA) possess a weakCritical Consequence: In the presence of oxygen, the released
The -Nitroso Dimerization Equilibrium
Unlike
-
Solid State: Favors the stable dimer.[2]
-
Solution/Gas: Favors the reactive monomer.
-
Light Sensitivity: UV light can cleave the dimer back into monomers even at cryogenic temperatures, accelerating degradation.
Mechanism Visualization
The following diagram illustrates the divergent degradation pathways that necessitate strict light exclusion.
Figure 1: Photodecomposition pathways for N- and C-nitroso compounds showing radical formation and dimerization equilibrium.
Critical Storage Parameters
The following parameters are non-negotiable for maintaining the titer of nitroso reference standards.
Table of Storage Conditions
| Parameter | N-Nitrosamines (Standards) | C-Nitroso Compounds (Reagents) | Rationale |
| Primary Container | Amber Glass Vial (Deactivated) | Amber Glass Vial | Blocks UV <450nm; deactivation prevents surface adsorption. |
| Secondary Barrier | Aluminum Foil Wrap | Aluminum Foil Wrap | Zero-tolerance for stray photons; amber glass transmits ~5-10% in blue spectrum. |
| Temperature | -20°C (Freezer) | -20°C to -80°C | Low temp slows radical diffusion and stabilizes C-nitroso dimers. |
| State | Solution (in Methanol/DMSO) | Solid (Preferred) | Solids are kinetically more stable; solutions accelerate photolysis. |
| Headspace | Argon or Nitrogen | Argon | Displaces |
| Solvent Choice | Methanol (HPLC Grade) | Dichloromethane (Degassed) | Avoid ethers (peroxide risk). Solvents must be degassed. |
The "Amber Glass Myth"
Warning: Standard amber glass allows transmission of light up to 10% in the 450–500 nm range. Since nitroso compounds absorb weakly in this "blue tail," amber glass alone is insufficient for long-term storage.
-
Protocol: All vials must be double-wrapped in aluminum foil or stored in opaque secondary containers (e.g., black Mylar bags).
Operational Protocols
Protocol A: Handling & Aliquoting (The "Gold Standard")
Objective: Create single-use aliquots to eliminate freeze-thaw cycles and repeated light exposure.
Pre-requisites:
-
Lighting: Room lights OFF. Use only Red LED or Sodium Vapor (Yellow) lamps.
-
Solvents: Sparged with Helium or Argon for 10 mins to remove dissolved Oxygen.
Workflow Diagram:
Figure 2: Step-by-step workflow for receiving and aliquoting light-sensitive nitroso standards.
Protocol B: The Self-Validating QC System
How do you know if your storage failed? Implement these checks.
-
Visual Check (C-Nitroso Specific):
-
Observation: If a solid, colorless/pale yellow C-nitroso dimer turns blue or green , significant monomerization (and likely degradation) has occurred.
-
Action: Discard immediately.
-
-
Chemical Actinometry (Lab Validation):
-
Method: Place a vial of 0.006 M potassium ferrioxalate actinometer next to your workstation.
-
Test: After 1 hour of handling, analyze the actinometer. If conversion >5% is detected, your "safe light" environment is too bright.
-
-
Impurity Monitoring (N-Nitrosamines):
-
Marker: The presence of the corresponding secondary amine (e.g., dimethylamine from NDMA) in HPLC/GC traces is the primary indicator of photolytic cleavage.
-
Limit: If secondary amine content increases by >0.5% compared to CoA, the standard is compromised.
-
Troubleshooting & FAQs
Q: Can I use a standard fume hood light if I wrap the flask in foil? A: No. Light leaks during pipetting or transfer are sufficient to initiate radical chain reactions. Use a red photographic safety light or wrap the hood sash in amber UV-blocking film.
Q: Why did my N-nitrosamine standard concentration drop without new peaks appearing? A: Volatility. Small nitrosamines (like NDMA) are volatile. If the septum was pierced and stored, sublimation occurred. Always use single-use ampoules/vials.
Q: My C-nitroso compound is a blue liquid. How do I store it? A: Blue indicates the monomeric form. This is highly unstable. You must store it at -80°C to force dimerization (if possible) or freeze the reaction kinetics. Expect a shorter shelf-life (1–3 months) compared to the solid dimer.
References
-
Chow, Y. L. (1973). Nitrosamine Photochemistry: Reactions of Aminium Radicals. Accounts of Chemical Research.
-
U.S. Pharmacopeia (USP). General Chapter <1663> Assessment of Extractables Associated with Pharmaceutical Packaging/Delivery Systems. [3]
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.
-
Gowenlock, B. G., & Richter-Addo, G. B. (2004). Preparations of C-Nitroso Compounds. Chemical Reviews.
-
Skoko, Ž., et al. (2017). Dimerization of Aromatic C-Nitroso Compounds. Molecules.
Sources
Troubleshooting & Optimization
troubleshooting poor solubility of N,2-dimethyl-4-nitrosoaniline hydrochloride
Technical Support Center: N,2-dimethyl-4-nitrosoaniline Hydrochloride
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for N,2-dimethyl-4-nitrosoaniline hydrochloride. As Senior Application Scientists, we understand that unexpected experimental results can be a significant roadblock. Poor solubility is one of the most common, yet frustrating, challenges encountered in the lab. This guide is designed to provide you with a logical, in-depth framework for troubleshooting and resolving solubility issues with N,2-dimethyl-4-nitrosoaniline hydrochloride, moving from fundamental principles to advanced formulation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving my N,2-dimethyl-4-nitrosoaniline hydrochloride. What are the most common reasons for this?
Answer: When facing solubility challenges, it's crucial to start with the fundamentals. The issue often stems from a mismatch between the compound's chemical nature and the chosen solvent system.
N,2-dimethyl-4-nitrosoaniline hydrochloride is the salt of a weak base (N,2-dimethyl-4-nitrosoaniline). The "hydrochloride" designation means the tertiary amine group has been protonated, making the molecule an ionic salt. This is a common strategy used to increase the aqueous solubility of amine-containing compounds.[1][2] However, several factors can still lead to poor dissolution:
-
Incorrect Solvent Choice: While the hydrochloride salt form is designed to be more water-soluble than its "free base" counterpart, it remains a largely organic molecule. Its solubility in neutral water can be limited, and it will exhibit very poor solubility in non-polar organic solvents like hexane or toluene.[3] The free base form is documented as being insoluble in water but soluble in alcohols and ether.[4][5]
-
pH of the Solvent: This is the most critical factor. The solubility of this salt is highly dependent on pH. In neutral or alkaline (basic) solutions, the protonated amine can lose its proton, converting back to the neutral, much less soluble "free base" form, which will then precipitate out of solution.
-
Common Ion Effect: Dissolving the hydrochloride salt in a buffer or medium already containing a high concentration of chloride ions (e.g., concentrated HCl or high-molarity chloride buffers) can suppress dissolution.[1]
-
Material Quality and Storage: Ensure your compound is from a reputable source and has been stored correctly. The material should be kept in a dry, cool, and well-ventilated place away from moisture.[6] Degradation or absorption of moisture can alter its physical properties.
Q2: What are the recommended starting solvents for N,2-dimethyl-4-nitrosoaniline hydrochloride?
Answer: Selecting the right starting solvent is key. Based on the compound's structure as a hydrochloride salt, a solvent's polarity and its ability to maintain the protonated state of the amine are paramount.
We recommend a tiered approach, starting with the most likely solvents and moving to more complex systems if needed.
Table 1: Recommended Solvents for N,2-dimethyl-4-nitrosoaniline Hydrochloride
| Solvent Class | Specific Examples | Expected Solubility & Key Considerations |
| Aqueous (Acidified) | 0.1 M HCl, pH 4-5 Acetate Buffer | Highest Predicted Solubility. The acidic pH ensures the compound remains in its protonated, more soluble salt form. This is the recommended starting point for aqueous applications. |
| Polar Protic Solvents | Methanol, Ethanol | Good to Moderate Solubility. These solvents can solvate the salt effectively. The free base is known to be soluble in ethanol.[7] These are good choices for creating concentrated stock solutions that can be diluted into aqueous media. |
| Polar Aprotic Solvents | DMSO, DMF | Good Solubility. These are powerful organic solvents capable of dissolving a wide range of compounds. Ideal for high-concentration stocks, but be mindful of their compatibility with downstream biological assays. |
| Aqueous (Neutral) | Deionized Water, PBS (pH 7.4) | Low to Moderate Solubility (Risk of Precipitation). Dissolution in neutral water may be slow and incomplete. In buffered systems like PBS, the pH may be high enough to cause gradual conversion to the less soluble free base. |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Very Poor Solubility. The ionic nature of the hydrochloride salt makes it incompatible with these less polar solvents.[3] Direct dissolution will likely fail. |
| Non-Polar Solvents | Hexane, Toluene, Diethyl Ether | Insoluble. These solvents cannot effectively solvate the ionic salt. |
Systematic Troubleshooting Workflow
If initial attempts fail, a structured approach is necessary. The following flowchart outlines a decision-making process to systematically resolve solubility issues.
Caption: Troubleshooting workflow for N,2-dimethyl-4-nitrosoaniline HCl.
Q3: My compound won't dissolve in my aqueous buffer (e.g., PBS pH 7.4). What should I do?
Answer: This is a classic pH-related solubility issue. At a neutral pH like 7.4, the equilibrium between the protonated (soluble) and deprotonated (insoluble) forms of the molecule shifts towards the insoluble free base.
Caption: pH-dependent equilibrium of the hydrochloride salt.
The solution is to first dissolve the compound in an acidic vehicle to create a concentrated stock solution and then, if necessary, carefully dilute this stock into your final neutral buffer.
Experimental Protocol A: Preparation of an Acidified Aqueous Stock Solution
-
Objective: To prepare a 10 mM stock solution in an acidic vehicle.
-
Materials: N,2-dimethyl-4-nitrosoaniline hydrochloride, 0.1 M Hydrochloric Acid (HCl), appropriate volumetric flasks and pipettes.
-
Calculation: The molecular weight of the free base (N,2-dimethyl-4-nitrosoaniline) is approximately 150.18 g/mol . The hydrochloride salt will be ~186.64 g/mol . Always use the molecular weight from the certificate of analysis for your specific lot. For this example (186.64 g/mol ), you will need 1.87 mg to make 1 mL of a 10 mM solution.
-
Procedure: a. Weigh the required amount of the compound into a clean glass vial. b. Add a small volume of 0.1 M HCl (e.g., 80% of the final target volume). c. Vortex or sonicate the mixture. The compound should readily dissolve in the acidic solution. d. Once fully dissolved, add 0.1 M HCl to reach the final desired volume. e. This stable, acidic stock solution can now be diluted (e.g., 1:1000) into your final experimental medium. The small volume of acid carried over will have a negligible effect on the pH of a well-buffered system like PBS.
Q4: I need to use this compound in an organic solvent like Dichloromethane (DCM) for a synthesis reaction. How can I dissolve it?
Answer: Direct dissolution of the hydrochloride salt in a non-polar organic solvent like DCM is generally not feasible.[3] The most effective strategy is to convert the salt back to its free base form in situ. The free base is uncharged and significantly more soluble in organic solvents.[3][4] This is achieved by adding a mild organic base.
Experimental Protocol B: In Situ Conversion to Free Base for Use in Organic Solvents
-
Objective: To dissolve the compound in DCM by converting it to the free base.
-
Materials: N,2-dimethyl-4-nitrosoaniline hydrochloride, anhydrous Dichloromethane (DCM), and an organic base such as Triethylamine (TEA) or Diisopropylethylamine (DIPEA).
-
Procedure: a. Add the N,2-dimethyl-4-nitrosoaniline hydrochloride (1 equivalent) to a flask containing anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon). b. Stir the resulting suspension. You will observe that the solid does not dissolve. c. Slowly add a slight excess of TEA or DIPEA (1.1 equivalents) dropwise to the stirring suspension. d. As the base is added, it will neutralize the hydrochloride, forming the DCM-soluble N,2-dimethyl-4-nitrosoaniline and the insoluble triethylammonium chloride salt, which often appears as a white precipitate. e. The green, DCM-soluble free base is now in solution and can be used for your reaction. The precipitated ammonium salt typically does not interfere with subsequent reactions but can be removed by filtration if necessary.
Q5: Can I use heat or sonication to force the compound into solution?
Answer: Yes, but with significant caution.
-
Sonication: This is a good first choice. The high-frequency sound waves can help break up solid particles and accelerate the dissolution process without adding significant heat.
-
Heating: Gentle warming (e.g., to 30-40°C) can increase both the rate of dissolution and the equilibrium solubility.[3] However, nitroso compounds can be heat-sensitive. The melting point of the hydrochloride salt is 177°C with decomposition.[5] This indicates a potential for degradation at elevated temperatures, even well below the melting point.
Best Practice: If you must use heat, do so gently and for the minimum time necessary. Always prepare a small test sample and analyze it by HPLC or LC-MS after heating to ensure the compound has not degraded.
Q6: I've tried adjusting the pH and using co-solvents, but the solubility is still too low for my required concentration. What are the next steps?
Answer: If you require a very high concentration, particularly for in vivo studies or formulation development, you may need to employ more advanced solubilization techniques. These methods are designed to overcome the inherent solubility limits of a compound.
-
Surfactants: Using a surfactant like Tween® 80 or Solutol® HS-15 above its critical micelle concentration can create micelles that encapsulate the drug molecule, significantly increasing its apparent solubility in an aqueous medium.[8]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. The drug molecule can form an inclusion complex with the cyclodextrin, where the hydrophobic part of your molecule sits inside the cavity, effectively masking it and increasing aqueous solubility.
-
Lipid-Based Formulations: For oral drug delivery, self-emulsifying drug delivery systems (SEDDS) can be highly effective.[9][10] The compound is first dissolved in a mixture of oils, surfactants, and co-solvents, which, upon gentle agitation in an aqueous environment (like the gut), spontaneously form a fine oil-in-water emulsion, keeping the drug solubilized.[10]
These approaches require specialized formulation expertise and should be considered when simpler methods are insufficient for the application's demands.[11][12]
Q7: How can I be sure my compound is fully dissolved and accurately quantified?
Answer: Visual inspection can be misleading. A solution may appear clear, but it could be a very fine, colloidal suspension rather than a true solution. An analytical method is essential for confirmation.
High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.
-
Methodology: A reverse-phase HPLC method is suitable for N,2-dimethyl-4-nitrosoaniline.[13]
-
Procedure for Solubility Confirmation:
-
Prepare your solution as intended.
-
Filter the solution through a 0.22 or 0.45 µm syringe filter to remove any undissolved particulates.
-
Inject the filtrate into the HPLC system.
-
Compare the peak area to a calibration curve generated from a known standard (typically dissolved in a strong solvent like methanol or DMSO) to determine the precise concentration in your sample.
-
This process not only confirms the concentration but also serves as a stability check, as the appearance of new peaks could indicate degradation.[14][15][16]
References
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8749, N,N-dimethyl-4-nitrosoaniline. Retrieved from PubChem. Available at: [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Patel, K. et al. (2024). Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Research Journal of Pharmacy and Technology. Available at: [Link]
-
Rasool, A. et al. (2010). Solubility enhancement techniques with special emphasis on hydrotrophy. Journal of Critical Reviews. Available at: [Link]
-
Ritika, Harikumar, S. L., & Aggarwal, G. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. Available at: [Link]
-
SIELC Technologies. (2018). Separation of N,N-Dimethyl-4-nitrosoaniline on Newcrom R1 HPLC column. Available at: [Link]
-
Wen, H. et al. (2010). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology, 34(3). Available at: [Link]
- Google Patents. (2009). CN101585772A - Method of preparing p-nitrosoaniline derivatives.
-
Singh, S. et al. (2024). Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Shafiq, S., Shakeel, F., Talegaonkar, S., Ahmad, F. J., Khar, R. K., & Ali, M. (2007). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Die Pharmazie - An International Journal of Pharmaceutical Sciences, 62(8), 579-587. Available at: [Link]
-
Al-Ghananeem, A. M., & El-Barghouthi, M. I. (2024). Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Molecules (Basel, Switzerland), 29(12), 2901. Available at: [Link]
Sources
- 1. merckmillipore.com [merckmillipore.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN101585772A - Method of preparing p-nitrosoaniline derivatives - Google Patents [patents.google.com]
- 6. fishersci.com [fishersci.com]
- 7. N,N-Dimethyl-4-nitrosoaniline 97 138-89-6 [sigmaaldrich.com]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ascendiacdmo.com [ascendiacdmo.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Separation of N,N-Dimethyl-4-nitrosoaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 14. ajpaonline.com [ajpaonline.com]
- 15. lcms.cz [lcms.cz]
- 16. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N,2-Dimethyl-4-nitrosoaniline Purification
Ticket ID: ND4N-PUR-001
Topic: Removal of impurities (tars, isomers, and starting materials) from crude N,2-dimethyl-4-nitrosoaniline.[1] Assigned Specialist: Senior Application Scientist, Organic Synthesis Division.
Introduction: Understanding Your "Green Tar"
If you are accessing this guide, you are likely staring at a flask containing a sticky, dark green or black tar instead of the crystalline solid you expected. Do not panic. This is the standard "crude state" of N,2-dimethyl-4-nitrosoaniline (also known as N-methyl-2-methyl-4-nitrosoaniline).[1]
This compound is synthesized via the nitrosation of N-methyl-o-toluidine , followed by a Fischer-Hepp rearrangement .[1] The impurities you are fighting are:
-
N-Nitroso-N-methyl-o-toluidine: The intermediate that failed to rearrange (often an oil).[1]
-
Unreacted N-methyl-o-toluidine: Starting material.
-
Oxidative Tars: Nitroso compounds are sensitive to heat and light, forming complex polymers.
This guide provides a self-validating protocol to isolate the C-nitroso product (Target) from the N-nitroso impurities using their differential basicity and solubility.[1]
Module 1: The "HCl Crash" Method (Gold Standard)
The most reliable way to purify this compound is not column chromatography (which often degrades nitroso compounds on silica), but rather salt formation . The C-nitroso product forms a stable, crystalline hydrochloride salt, whereas the N-nitroso impurities and tars generally remain in the organic phase.
Diagnostic Q&A
Q: My crude product is a black oil. Did the reaction fail? A: Not necessarily. The C-nitroso product is a solid, but the presence of even 5% N-nitroso impurity (which is an oil) can depress the melting point enough to liquefy the whole mass. You must force crystallization via salt formation.
Q: Can I just recrystallize the free base directly? A: We advise against it as a first step. The "tars" are highly soluble in hot ethanol/benzene, making them difficult to separate from the product. The HCl salt method chemically selects for the basic amine functionality of the C-nitroso compound.
Protocol: Hydrochloride Salt Isolation
Reagents Required:
-
Diethyl Ether or Ethyl Acetate (Solvent A)
-
Anhydrous HCl gas OR 3M HCl in Ethanol (Reagent B)
-
Absolute Ethanol (Washing)[3]
| Step | Action | Mechanism / Rationale |
| 1 | Dissolve crude dark mass in a minimum volume of Solvent A (Ether/EtOAc). Filter off any insoluble black solids immediately. | Removes polymerized tars that are already insoluble. |
| 2 | Cool the solution to 0–5°C in an ice bath. | Nitroso compounds are heat-sensitive; cold promotes crystallization. |
| 3 | Acidify by bubbling dry HCl gas or adding ethanolic HCl dropwise with vigorous stirring.[1] | The Critical Step: The C-nitroso amine is basic and forms an insoluble salt. The N-nitroso impurity is non-basic (amide-like character) and stays in solution.[1] |
| 4 | Precipitation: A bright yellow/orange solid should crash out. Continue until no more precipitate forms. | Visual validation: The shift from dark green/black solution to yellow solid confirms salt formation. |
| 5 | Filter rapidly under vacuum. Wash the cake with cold ether. | Removes the "mother liquor" containing the N-nitroso oil and unreacted starting amine. |
| 6 | Neutralize (Optional): If you need the free base, suspend the yellow salt in water, add Na₂CO₃ until pH > 9, and extract the resulting green solid with ether. | Regenerates the target compound in its pure form. |
Module 2: Troubleshooting & Stability
Visual Troubleshooting Guide
| Observation | Diagnosis | Remediation |
| Product remains an oil after HCl addition | Solvent too polar (e.g., too much ethanol/water).[1] | Add more ether to force precipitation. Ensure system is anhydrous.[4] |
| Precipitate is brown, not yellow | Trapped oxidative tars. | Wash the salt repeatedly with cold acetone or ether. Recrystallize the salt from ethanol/HCl before neutralizing. |
| Melting Point is < 100°C (Free Base) | Contamination with N-nitroso isomer.[1] | Repeat the HCl crash method. The N-nitroso isomer lowers MP drastically.[1] |
Stability FAQ
Q: Why does my green solid turn black after 2 days? A: Nitrosoanilines are prone to dimerization and oxidation.
-
Storage: Store the Hydrochloride Salt (Yellow) rather than the Free Base (Green). The salt is significantly more stable.
-
Conditions: Keep at -20°C, under Argon, protected from light.
Module 3: Process Logic Visualization
The following diagram illustrates the chemical logic for separating the specific impurities found in the Fischer-Hepp synthesis of this compound.
Figure 1: Purification workflow isolating the target C-nitroso compound via selective hydrochloride salt formation.
References
-
Fischer, O., & Hepp, E. (1886).[5] Zur Kenntniss der Nitrosamine. Berichte der deutschen chemischen Gesellschaft, 19(2), 2991-2995.[1][5]
- Foundational text describing the rearrangement of N-nitroso to C-nitroso anilines.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
PubChem. (n.d.). N,N-dimethyl-4-nitrosoaniline Compound Summary. National Center for Biotechnology Information.
- Provides physical property data and solubility profiles for the closely related N,N-dimethyl analogue, applicable by extension to the N,2-dimethyl deriv
- Williams, D. L. H. (1988). Nitrosation. Cambridge University Press. Authoritative text on the mechanism of nitrosation and the stability of C-nitroso vs N-nitroso compounds.
Sources
- 1. CAS 100-23-2: N,N-Dimethyl-4-nitroaniline | CymitQuimica [cymitquimica.com]
- 2. US3884627A - Oxidative hair dye compositions - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Dimethyl-4-nitroanilin | 100-23-2 [m.chemicalbook.com]
- 5. Fischer–Hepp rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Stability & Handling of N,2-dimethyl-4-nitrosoaniline
[1]
Topic: Improving Solution Stability & Shelf-Life Document ID: TS-NDMA-2024-05 Audience: Analytical Chemists, Synthetic Organic Chemists, Biochemists[1]
Part 1: The Stability Matrix (Root Cause Analysis)[1]
Before attempting to stabilize N,2-dimethyl-4-nitrosoaniline, one must understand the three distinct degradation pathways that compete in solution. Unlike standard reagents, this molecule exists in a dynamic equilibrium that is sensitive to three vectors: Photons, Oxygen, and Temperature. [1]
The Degradation Triad[1]
-
Photochemical Cleavage (The Bleaching Effect): Nitroso compounds are intrinsically photolabile.[1] UV and visible light (specifically
nm) trigger the cleavage of the C-NO bond or the formation of radical intermediates.[1] This is irreversible. -
Oxidative Degradation: Dissolved oxygen attacks the nitroso group (-N=O), oxidizing it to the nitro group (-NO
).[1] This reaction is catalyzed by light and trace metal ions.[1] -
Dimerization Equilibrium (The "Yellowing" Effect): Nitrosoanilines exist in equilibrium between a green monomer and a pale yellow/colorless dimer (azodioxy linkage).[1]
-
High Temp / Low Conc: Favors Monomer (Active, Green).[1]
-
Low Temp / High Conc: Favors Dimer (Inactive, Yellow).[1]
-
Note on N,2-isomer: The methyl group at the 2-position (ortho) provides steric hindrance, making this isomer more resistant to dimerization than its non-methylated counterparts, but it does not eliminate the risk in concentrated stocks.[1]
-
Visualizing the Pathways
The following diagram illustrates the competing fates of your molecule in solution.
Figure 1: The stability landscape of N,2-dimethyl-4-nitrosoaniline.[1] The horizontal axis represents the reversible physical equilibrium; the vertical/diagonal paths represent irreversible chemical degradation.[1]
Part 2: The "Gold Standard" Preparation Protocol
To maximize stability, you must disrupt the degradation pathways identified above.[1] This protocol is designed to extend solution half-life from hours to weeks.[1]
Reagents & Equipment[2][3][4]
-
Solvent: HPLC-grade Water or Ethanol (degassed).[1]
-
Glassware: Amber borosilicate glass (Class A).[1]
-
Gas: High-purity Argon or Nitrogen.[1]
Step-by-Step Workflow
-
The Dark Weighing:
-
Weigh the solid N,2-dimethyl-4-nitrosoaniline in a room with reduced lighting or under red-light conditions.
-
Why: The solid surface is less reactive, but static charge can disperse micro-particles that oxidize rapidly.[1]
-
-
Solvent Deoxygenation (Critical):
-
Dissolution & pH Check:
-
Storage:
-
Aliquot into amber vials with PTFE-lined caps.
-
Purge headspace with Argon before sealing.[1]
-
Store at -20°C .
-
Stability Comparison Table
| Condition | Estimated Half-Life ( | Dominant Failure Mode |
| Ambient Light / Air Saturated | < 4 Hours | Photo-oxidation |
| Dark / Air Saturated | 24–48 Hours | Slow Oxidation |
| Dark / Deoxygenated (Argon) | 2–3 Weeks | Dimerization (Slow) |
| Dark / Deoxygenated / -20°C | > 3 Months | None (Kinetic Trap) |
Part 3: Troubleshooting Guide (Q&A)
Issue 1: Color Shift
Q: My stock solution was deep green, but after thawing it looks yellow/brown. Is it ruined?
A: It depends on the reversibility.[1]
-
The Test: Warm the solution gently to room temperature (25°C) in the dark.
-
Result A (Turns Green): This was Dimerization .[1] The low temperature shifted the equilibrium toward the yellow dimer.[1] Warming reversed it.[1] The solution is safe to use.[1]
-
Result B (Stays Yellow/Brown): This is Oxidation .[1] The nitroso group has permanently oxidized to a nitro group or degraded.[1] Discard and prepare fresh.
Issue 2: Baseline Drift in Assays
Q: During my spectrophotometric assay (monitoring
A: You are observing Photobleaching .
-
Cause: The light source of your spectrophotometer (especially if it has a strong UV component) is degrading the nitrosoaniline during the measurement.[1]
-
Solution:
Issue 3: Solubility Issues
Q: I see fine precipitates in my aqueous stock solution.
A: This is likely the Dimer precipitating out.[1]
Part 4: Frequently Asked Questions (FAQs)
Q: Can I autoclave solutions of N,2-dimethyl-4-nitrosoaniline? A: Absolutely not. The high heat (121°C) will cause rapid thermal decomposition and potentially explosive polymerization of nitroso compounds.[1] Sterilize via filtration (0.22 µm PTFE filter) only.[1]
Q: How does the "N,2-dimethyl" isomer differ from the standard "N,N-dimethyl" (PNDA) regarding stability? A: The "N,2-dimethyl" isomer has a methyl group on the ring (ortho position).[1] This provides steric protection , making it slightly more resistant to dimerization than PNDA.[1] However, it also possesses a secondary amine (N-H) character (if the other methyl is on the ring, not the nitrogen), which can make it susceptible to specific pH-dependent side reactions that fully substituted tertiary amines (like PNDA) avoid.[1] Treat it with the same rigorous exclusion of light.
Q: What is the molar extinction coefficient (
References
-
Kraljic, I., & Trumbull, W. (1965).[1] p-Nitrosodimethylaniline as an OH radical scavenger in radiation chemistry.[1] Journal of the American Chemical Society, 87(12), 2547–2550.[1]
- Context: Establishes the foundational photochemistry and bleaching mechanisms of nitrosoaniline deriv
-
Gowenlock, B. G., & Lüttke, W. (1958).[1] Structure and properties of C-nitroso-compounds. Quarterly Reviews, Chemical Society, 12(4), 321-340.[1]
- Context: Authoritative review on the monomer-dimer equilibrium and the effect of ortho-substitution (sterics) on stability.
-
Sigma-Aldrich (Merck). Product Specification: N,N-Dimethyl-4-nitrosoaniline (Analog Reference).[1]
-
Context: Standard industrial handling protocols for nitrosoaniline class compounds (Storage at 2-8°C, Argon protection).[1]
-
-
Beijer, S., et al. (2021).[1] Photodegradation mechanisms of nitroso-compounds in aqueous solution.[1] Water Research, 195, 116967.[1]
Technical Support Center: Alternative Reagents for Nitrosation of N-Alkyl Anilines
Welcome to the technical support center for the nitrosation of N-alkyl anilines. This guide is designed for researchers, scientists, and drug development professionals who are exploring alternatives to traditional nitrosation methods. Given the regulatory scrutiny and potential hazards associated with N-nitroso compounds, having a robust understanding of alternative reagents and troubleshooting strategies is paramount.[1][2] This resource provides in-depth, experience-based answers to common questions and challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs)
Q1: Why should I consider alternatives to the classical sodium nitrite/strong acid method for nitrosating N-alkyl anilines?
A1: The classical method, while effective, presents several significant challenges. Firstly, the use of strong mineral acids (like HCl or H₂SO₄) can be too harsh for sensitive or complex substrates, leading to degradation, side reactions, or low yields. Secondly, the reaction is typically performed in aqueous media, which can be problematic for poorly soluble N-alkyl anilines. Most importantly, precise control over the reaction is difficult, and excess nitrous acid can lead to the formation of undesirable byproducts. Alternative reagents often provide milder reaction conditions, better solubility in organic solvents, improved selectivity, and easier workup procedures.[3][4]
Q2: What are the main classes of alternative nitrosating agents for N-alkyl anilines?
A2: Alternative nitrosating agents can be broadly categorized into three main groups:
-
Alkyl Nitrites: This class includes reagents like tert-butyl nitrite (TBN) and isoamyl nitrite. They are popular due to their good solubility in organic solvents and their ability to function under neutral or mildly acidic conditions.[4][5]
-
In Situ Generation of Nitrous Acid Equivalents: These methods use a combination of a nitrite source (often sodium nitrite) with a milder acid or activating agent. Examples include NaNO₂/Acetic Acid, NaNO₂/p-Toluenesulfonic acid (p-TSA), and NaNO₂/Acetic Anhydride.[6][7]
-
Transfer Nitrosation & Oxidative Methods: These involve reagents that can transfer a nitroso group or generate a nitrosating species under specific conditions. A notable example is the use of N-halosuccinimides (like NBS) with sodium nitrite.[6] Catalytic aerobic methods are also emerging.[8]
Q3: My N-alkyl aniline has acid-labile functional groups. Which alternative method is most suitable?
A3: For substrates with acid-sensitive groups such as tert-butyloxycarbonyl (Boc) or tert-butyldimethylsilyl (TBDMS) ethers, tert-butyl nitrite (TBN) under solvent-free or neutral organic solvent conditions is an excellent choice.[4] This method avoids the use of strong acids, preserving the integrity of these protecting groups. The reaction proceeds smoothly, often at room temperature, and the primary byproduct, tert-butanol, is volatile and easily removed.[3][4]
Section 2: Troubleshooting Guide for Common Alternative Reagents
This section addresses specific issues you might encounter during your experiments.
Troubleshooting Nitrosation with tert-Butyl Nitrite (TBN)
Problem 1: The reaction is slow or incomplete, even with excess TBN.
-
Plausible Cause & Explanation: The nucleophilicity of the aniline nitrogen is crucial. Electron-withdrawing groups on the aromatic ring or bulky N-alkyl groups can significantly slow down the reaction rate. While TBN can be used under neutral conditions, the reaction is often catalyzed by a proton source which generates the active nitrosonium (NO⁺) equivalent in situ.
-
Solution Strategy:
-
Add a catalytic amount of a weak acid: Introduce a small amount (0.1 equivalents) of acetic acid or pyridinium p-toluenesulfonate (PPTS) to facilitate the formation of the active nitrosating species.
-
Increase the temperature: For sterically hindered or electronically deactivated anilines, gently heating the reaction to 40-50 °C can increase the rate.[4] Monitor the reaction closely by TLC or LC-MS to avoid decomposition.
-
Check Reagent Quality: TBN can degrade over time. Ensure you are using a fresh or properly stored bottle.
-
Problem 2: I am observing side products, particularly nitration of the aromatic ring.
-
Plausible Cause & Explanation: In the presence of oxygen and under certain conditions, TBN can act as a nitrating agent, especially for electron-rich aromatic systems.[9][10] This can occur via a radical mechanism involving nitrogen dioxide (NO₂) species.
-
Solution Strategy:
-
Degas the Solvent: Before starting the reaction, sparge the solvent with an inert gas like nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Maintain an Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to prevent oxygen from entering the reaction vessel.
-
Lower the Temperature: If the reaction is being heated, try running it at a lower temperature for a longer period. Nitration often has a higher activation energy than nitrosation.
-
Troubleshooting Nitrosation with Sodium Nitrite and a Mild Acid (e.g., Acetic Acid, p-TSA)
Problem 1: The reaction is heterogeneous and gives inconsistent yields.
-
Plausible Cause & Explanation: Sodium nitrite has poor solubility in many common organic solvents like dichloromethane (DCM) or ethyl acetate. This leads to a two-phase reaction system where the rate is limited by the interface between the solid NaNO₂ and the dissolved aniline. The local concentration of the nitrosating agent can be inconsistent.
-
Solution Strategy:
-
Use a Phase-Transfer Catalyst (PTC): Add a catalytic amount (1-5 mol%) of a PTC like tetrabutylammonium bromide (TBAB). The PTC helps to transport the nitrite anion into the organic phase, creating a more homogeneous reaction environment.
-
Improve Agitation: Ensure vigorous stirring to maximize the surface area contact between the solid and liquid phases.
-
Consider a Biphasic System: Running the reaction in a DCM/water biphasic system with vigorous stirring can sometimes provide more reproducible results than a solid-liquid suspension.
-
Use a Heterogeneous Acid: Employing a solid-supported acid like silica chloride or Nafion-H can simplify workup and sometimes improve reaction consistency.[6][7]
-
Problem 2: C-Nitrosation on the aromatic ring is competing with N-Nitrosation.
-
Plausible Cause & Explanation: For highly activated anilines (e.g., those with strong electron-donating groups like -OH or -OR), electrophilic aromatic substitution (C-nitrosation) can compete with N-nitrosation, especially at the para-position. This is because the nitrosonium ion (NO⁺) is a potent electrophile.
-
Solution Strategy:
-
Control Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of the nitrosating agent. Adding a large excess will drive the competitive C-nitrosation.
-
Lower the Temperature: Perform the reaction at 0 °C or even lower. The activation energy for C-nitrosation is typically higher than for N-nitrosation, so lower temperatures will favor the desired reaction.
-
Choose a Bulkier Acid Catalyst: Using a sterically hindered acid like p-TSA can sometimes disfavor the approach of the nitrosating agent to the sterically more accessible para-position of the aniline ring.[7]
-
Section 3: Comparative Overview and Data
The table below provides a high-level comparison of common alternative nitrosation reagents to aid in your selection process.
| Reagent/System | Typical Conditions | Advantages | Disadvantages | Key Safety Notes |
| tert-Butyl Nitrite (TBN) | Organic solvent (DCM, MeCN), RT to 45°C | Excellent for acid-sensitive substrates; mild conditions; easy workup (volatile byproduct).[4] | Can cause ring nitration under aerobic conditions; reagent can degrade on storage.[9] | Flammable liquid. Avoid inhalation and contact with skin. |
| NaNO₂ / Acetic Acid | Biphasic (DCM/H₂O) or organic solvent, 0°C to RT | Inexpensive and readily available reagents. | Often heterogeneous; can be too acidic for some substrates; potential for C-nitrosation. | Generates nitrous acid; perform in a well-ventilated fume hood. |
| NaNO₂ / p-TSA | Organic solvent (DCM), RT | Mild and effective for a range of amines; can be chemo-selective.[7] | Heterogeneous reaction; requires careful control of stoichiometry. | p-TSA is corrosive. Handle with appropriate PPE. |
| NaNO₂ / NBS | Organic solvent (DCM), 0°C to RT | Effective for less reactive amines; rapid reaction. | NBS is a potent oxidant and can cause other side reactions; workup can be more complex. | NBS is an irritant. Avoid contact with skin and eyes.[11] |
Section 4: Experimental Protocols & Visualizations
Protocol 1: General Procedure for N-Nitrosation using tert-Butyl Nitrite (TBN)
Materials:
-
N-alkyl aniline (1.0 equiv)
-
tert-Butyl nitrite (1.2 - 1.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Nitrogen or Argon gas supply
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the N-alkyl aniline.
-
Dissolve the aniline in the anhydrous organic solvent (approx. 0.1-0.2 M concentration).
-
Flush the flask with nitrogen or argon for 5-10 minutes.
-
Add the tert-butyl nitrite dropwise to the stirred solution at room temperature over 5 minutes.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For less reactive substrates, the reaction may be gently warmed to 40-45 °C.[4]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TBN/tert-butanol.
-
The crude N-nitroso product can be purified by flash column chromatography on silica gel.
Workflow & Mechanism Diagrams
The following diagrams illustrate key processes described in this guide.
Caption: General mechanism for the N-nitrosation of secondary amines.
Caption: Troubleshooting workflow for low yield with tert-butyl nitrite.
Section 5: Final Safety Advisory
N-nitroso compounds are often potent carcinogens and mutagens.[1] All experiments involving the synthesis or handling of these compounds must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for all reagents before use. Develop a plan for quenching excess nitrosating agents and for the proper disposal of N-nitroso-containing waste streams.
References
-
Wright, J. B. (1954). CATALYZED NITRATION OF AMINES: III. THE EASE OF NITRATION AMONG ALIPHATIC SECONDARY AMINES. Canadian Journal of Chemistry. Available at: [Link]
-
Specialty Chemicals (2026). tert-Butyl Nitrite (CAS 540-80-7) as a Nitrosating Agent. Available at: [Link]
-
RSIS International (2025). A Review on Synthesis and Biological Activities of Nitrosamine Impurities in Active Pharmaceutical Ingredients (APIs). Available at: [Link]
-
Ramesh, K., Kim, H. Y., & Oh, K. (2022). Catalytic Aerobic N-Nitrosation by Secondary Nitroalkanes in Water: A Tandem Diazotization of Aryl Amines and Azo Coupling. Organic Letters. Available at: [Link]
-
Chen, C., et al. (2014). Activated carbon catalyzed nitrosamine formation via amine nitrosation. Environmental Science & Technology. Available at: [Link]
-
Organic Chemistry Portal. Nitrosamine synthesis by nitrosation. Available at: [Link]
-
ResearchGate. (2014). Nitrosamines formation from secondary amines in AC-catalyzed... Available at: [Link]
-
Wang, Y. L., et al. (2005). A Simple and Efficient Method for the N-Nitrosation of Secondary Amines with NaNO2–Ac2O Under Mild Conditions. Journal of Chemical Research. Available at: [Link]
-
ResearchGate. (2019). tert-Butyl Nitrite Mediated Nitro-Nitratosation of Internal Alkenes. Available at: [Link]
-
Mirvish, S. S. (1975). Formation of N-nitroso compounds: chemistry, kinetics, and in vivo occurrence. Toxicology and Applied Pharmacology. Available at: [Link]
-
Science of Synthesis. (2005). Product Class 4: N-Nitrosoamines. Thieme. Available at: [Link]
-
Yedage, S. L., & Bhanage, B. M. (2017). Synthesis of various N-nitroso compounds from secondary amines is reported using tert-butyl nitrite (TBN) under solvent free conditions. Green Chemistry. Available at: [Link]
-
FreeThink Technologies. (2023). The Chemistry of N-Nitrosamines: An Overview. Available at: [Link]
-
Wu, X., et al. (2009). Chemoselective Nitration of Phenols with tert-Butyl Nitrite in Solution and on Solid Support. Organic Letters. Available at: [Link]
-
Nishiwaki, N. (2014). Synthesis of Nitroso, Nitro, and Related Compounds. Comprehensive Organic Synthesis. Available at: [Link]
-
Loeppky, R. N. (1979). The Organic Chemistry of N-Nitrosamines: A Brief Review. ACS Symposium Series. Available at: [Link]
-
Journal of Chemical Health Risks. (2024). A New Chemo-Selective Method For N-Nitrosation of Secondary Amines. Available at: [Link]
-
Cardiff University. (2023). Flow Electrochemistry for the N-Nitrosation of Secondary Amines. Available at: [Link]
-
Veeprho. (2024). A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation. Available at: [Link]
-
European Commission. (2010). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Available at: [Link]
-
World Health Organization. (2023). Annex 2. Available at: [Link]
-
AZoM. (2025). N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. Available at: [Link]
-
EDREx. (2026). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Available at: [Link]
-
The Medicine Maker. (2025). Formulating for Safety: How to Minimize Nitrosamine Risk. Available at: [Link]
-
Mitch, W. (2012). Critical Literature Review of Nitrosation/Nitration Pathways. Yale University. Available at: [Link]
-
ResearchGate. (2023). Various methods to obtain nitrated anilines. Available at: [Link]
-
Kim, J. C., et al. (1994). Preparation of N'-substituted anilino-N-methyl-N'nitrosoureas as candidate antitumor agents. Archives of Pharmacal Research. Available at: [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). Available at: [Link]
-
ResearchGate. (2023). Reaction scope of nitration of N-alkylanilines. Available at: [Link]
-
Zhang, Y., et al. (2025). Synthesis of Nitrated N-Alkyl Anilines Using N-Nitroso Anilines as a Self-Providing Nitro Group Source. Chemistry – An Asian Journal. Available at: [Link]
-
Baxter, R. D. (2021). An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants. The Journal of Organic Chemistry. Available at: [Link]
-
Wikipedia. Nitrosation and nitrosylation. Available at: [Link]
-
Research Square. (2025). Computational Mechanistic Study on N-Nitrosation Reaction of Secondary Amines. Available at: [Link]
-
JG Chemistry. (2021). N - Bromosuccinimide (NBS) reagent application & mechanism | Organic synthesis. YouTube. Available at: [Link]
Sources
- 1. rsisinternational.org [rsisinternational.org]
- 2. A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation - Zamann Pharma Support GmbH [zamann-pharma.com]
- 3. nbinno.com [nbinno.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
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- 8. pubs.acs.org [pubs.acs.org]
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- 11. 99%, for peptide synthesis, <I>ReagentPlus</I><SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
Validation & Comparative
A Researcher's Guide to the Vibrational Fingerprints of Nitroso Groups in Aniline Derivatives via FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the precise identification of functional groups is paramount. The nitroso group (–N=O), a critical moiety in various aniline derivatives, plays a significant role in the chemical reactivity and biological activity of these compounds. Fourier-Transform Infrared (FTIR) spectroscopy stands as a powerful and accessible analytical technique for the structural elucidation of these molecules. This guide provides an in-depth comparison of the characteristic FTIR absorption peaks of the nitroso group in a series of aniline derivatives, supported by experimental data and protocols.
The Vibrational Signature of the Nitroso Group: A Tale of Two Bonds
The defining vibrational mode of the nitroso group is the N=O stretching vibration. The position of this characteristic peak in the infrared spectrum is sensitive to the electronic environment of the molecule, making FTIR an invaluable tool for probing the structural nuances of nitrosoanilines. Generally, the N=O stretching frequency in aromatic C-nitroso compounds appears in the region of 1500-1520 cm⁻¹ . For N-nitrosoamines, this peak is typically observed at a lower frequency, in the range of 1408-1486 cm⁻¹ for non-associated molecules[1]. This difference arises from the distinct bonding and electronic delocalization in C-nitroso versus N-nitroso compounds.
Comparative Analysis of Nitroso Group Peaks in Aniline Derivatives
The electronic interplay between the nitroso group and substituents on the aniline ring significantly influences the N=O stretching frequency. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) alter the electron density around the C-N=O or N-N=O fragment, thereby affecting the bond strength and, consequently, the vibrational frequency.
| Compound | Substituent(s) | N=O Stretching Frequency (cm⁻¹) | C-N Stretching Frequency (cm⁻¹) | Reference(s) |
| p-Nitroso-N,N-dimethylaniline | -N(CH₃)₂ (para) | ~1526 (C-N=O) | 1118 | [1] |
| N-Nitrosodiphenylamine | -N(C₆H₅) | Not explicitly stated | - | [1] |
| Nitrosobenzene (for comparison) | -H | ~1513 (C-N=O) | ~1100 | [1] |
Note: The peak at ~1526 cm⁻¹ in p-nitroso-N,N-dimethylaniline is attributed to the C-N=O stretching vibration, highlighting the influence of the strong electron-donating dimethylamino group.
The Influence of Substituents: An Electronic Tug-of-War
The position of the N=O stretching vibration can be rationalized by considering the resonance and inductive effects of the substituents on the aniline ring.
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and alkyl groups (-CH₃) increase the electron density on the aromatic ring. This enhanced electron density can be delocalized onto the nitroso group, leading to a decrease in the N=O bond order and a corresponding shift to a lower wavenumber (red shift) . For instance, the strong electron-donating -N(CH₃)₂ group in p-nitroso-N,N-dimethylaniline contributes to a quinoidal resonance structure, which strengthens the C-N bond and weakens the N=O bond.
-
Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) and halogens (-Cl) pull electron density away from the aromatic ring. This inductive withdrawal of electrons strengthens the N=O bond, resulting in a shift to a higher wavenumber (blue shift) .
The following diagram illustrates the impact of substituent electronic effects on the N=O stretching frequency.
Caption: Influence of substituent electronic effects on the N=O stretching frequency.
Experimental Protocol: FTIR Analysis of Nitrosoaniline Derivatives
This section provides a detailed step-by-step methodology for the preparation and analysis of solid nitrosoaniline samples using the KBr pellet method.
Materials:
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Potassium bromide (KBr), spectroscopy grade, dried
-
Spatula
-
The nitrosoaniline derivative sample
Procedure:
-
Drying: Dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed moisture. Cool in a desiccator before use.
-
Sample Preparation: Weigh approximately 1-2 mg of the nitrosoaniline derivative and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be between 1:100 and 1:200.
-
Grinding and Mixing: Add the sample and KBr to the agate mortar. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. This step is crucial to minimize light scattering and obtain a high-quality spectrum.
-
Pellet Formation:
-
Assemble the pellet die.
-
Transfer a small amount of the powdered mixture into the die, ensuring an even distribution.
-
Place the die in the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
-
FTIR Analysis:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the background spectrum of the empty sample compartment to subtract the contribution of atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
-
Process the spectrum as needed (e.g., baseline correction).
-
The following diagram outlines the experimental workflow for FTIR analysis.
Caption: Experimental workflow for FTIR analysis of nitrosoaniline derivatives.
Trustworthiness and Self-Validation
The reliability of FTIR analysis is contingent upon meticulous sample preparation and proper instrument operation. The protocol described above incorporates self-validating steps:
-
Visual Inspection of the Pellet: A high-quality KBr pellet should be transparent or translucent. An opaque or cloudy pellet indicates poor grinding, excessive sample concentration, or the presence of moisture, all of which can lead to a distorted spectrum.
-
Baseline Correction: A flat baseline in the final spectrum is indicative of a well-prepared sample and proper background subtraction.
-
Reproducibility: Repeating the measurement with a newly prepared pellet should yield a consistent spectrum, confirming the reliability of the observed peaks.
By adhering to these principles, researchers can ensure the acquisition of accurate and reproducible FTIR data for the confident identification and characterization of nitroso groups in aniline derivatives.
References
-
Piskorz, M., & Urbański, T. (1963). Ultraviolet and Infrared Spectra of Some Nitrosamines. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 11(11), 597-604. [Link]
Sources
Comparative Guide: Reactivity of N,2-Dimethyl vs. N,N-Dimethyl-4-nitrosoaniline
Executive Summary
This guide compares the chemical reactivity and application profiles of N,N-dimethyl-4-nitrosoaniline (NDMA) —the industry "Gold Standard" for singlet oxygen detection—against its sterically hindered analog, N,2-dimethyl-4-nitrosoaniline (N,2-DMNA) .
Key Finding:
-
NDMA (N,N-dimethyl) exhibits superior reactivity toward electrophiles (specifically singlet oxygen,
) due to planar resonance stabilization that maximizes electron donation from the amine to the nitroso group. -
N,2-DMNA (N,2-dimethyl) displays significantly reduced reactivity (lower
) and a hypsochromic (blue) spectral shift. This is caused by the Ortho Effect , where the C2-methyl group sterically forces the N-methyl amine out of planarity, decoupling the lone pair from the aromatic -system.
Recommendation: Use NDMA for high-sensitivity scavenging assays. Use N,2-DMNA only when investigating steric inhibition of resonance or when a slower, more lipophilic probe is required to differentiate reaction compartments.
Structural & Physical Comparison
The fundamental difference lies in the amine substitution and the steric environment of the aromatic ring.
| Feature | N,N-Dimethyl-4-nitrosoaniline (NDMA) | N,2-Dimethyl-4-nitrosoaniline (N,2-DMNA) |
| Structure | Tertiary Amine (Planar) | Secondary Amine (Twisted) |
| Steric Bulk | Low (Unimpeded Resonance) | High (Ortho-Methyl Clash) |
| Electronic State | Strong "Push-Pull" Conjugation | Decoupled / Inhibited Resonance |
| ~440 nm (Yellow/Green) | ~410–420 nm (Hypsochromic Shift) | |
| High ( | Reduced (Est. 10–50% of NDMA) | |
| Primary Utility | Standard | Steric Probe / Intermediate |
The "Ortho Effect" Mechanism
In NDMA , the dimethylamino group lies planar to the benzene ring, allowing the nitrogen lone pair to delocalize into the ring (resonance), increasing electron density at the para-nitroso group. This makes the nitroso group highly susceptible to electrophilic attack by
In N,2-DMNA , the methyl group at position 2 (ortho) physically clashes with the methyl group on the nitrogen. To relieve this strain, the N-methyl bond rotates out of the aromatic plane. This Steric Inhibition of Resonance prevents the nitrogen lone pair from donating electrons effectively, lowering the reactivity of the nitroso group.
Figure 1: Mechanistic impact of ortho-substitution on resonance and reactivity.
Experimental Protocols
Protocol A: Synthesis of N,2-Dimethyl-4-nitrosoaniline
Note: NDMA is commercially available. N,2-DMNA often requires synthesis.
Objective: Isolate the steric variant via nitrosation of N,2-dimethylaniline.
-
Precursor Preparation: Dissolve N,2-dimethylaniline (5.0 g) in HCl (15%, 30 mL). Cool the solution to 0–5°C in an ice bath.
-
Nitrosation: Dropwise add a solution of Sodium Nitrite (
, 3.0 g in 10 mL ) over 20 minutes. Critical: Maintain temperature < 5°C to prevent diazonium formation. -
Precipitation: The hydrochloride salt of N,2-dimethyl-4-nitrosoaniline will precipitate as a yellow/orange solid.
-
Work-up: Filter the solid.[1] Wash with cold dilute HCl.
-
Free Base Conversion: Resuspend in water and neutralize with NaOH (10%) until pH 8–9. Extract the green free base with dichloromethane (DCM).
-
Purification: Recrystallize from ethanol/ether.
-
Validation: Check Melting Point (Lit.[2] approx 130–140°C for HCl salt) and NMR (verify methyl integration).
-
Protocol B: Comparative Singlet Oxygen Bleaching Assay (RNO Method)
This protocol quantifies the reactivity difference (
Reagents:
-
Probe A: NDMA (Standard)
-
Probe B: N,2-DMNA (Test)
-
Sensitizer: Rose Bengal (RB) or Methylene Blue.
-
Light Source: 532 nm laser or broad-spectrum LED (matched to sensitizer).
-
Buffer: 10 mM Phosphate Buffer (pH 7.4).
Workflow:
-
Baseline: Prepare 50
solutions of Probe A and Probe B in buffer containing 10 Rose Bengal. -
Spectra: Record UV-Vis spectra (300–600 nm). Note
(NDMA: ~440 nm; N,2-DMNA: ~415 nm). -
Irradiation: Irradiate samples in a quartz cuvette.
-
Data Capture: Measure absorbance decrease (
) at every 30 seconds for 10 minutes. -
Analysis: Plot
vs. Time. The slope represents the observed bleaching rate ( ).
Calculation of Relative Reactivity:
Expectation: The slope for N,2-DMNA will be significantly flatter (lower rate) than NDMA due to the steric inhibition described above.
Figure 2: Workflow for comparative kinetic bleaching assay.
Application Guide
| Application Scenario | Recommended Probe | Rationale |
| Standard | NDMA | Established literature values; high sensitivity; commercial availability. |
| High-Flux Systems | N,2-DMNA | If NDMA bleaches too instantly (saturation), the slower N,2-DMNA allows for measurable kinetics. |
| Metabolic Studies | N,2-DMNA | The secondary amine (N-H) mimics biological substrates better than the tertiary NDMA; useful for studying nitrosation pathways. |
| Steric Mechanism Research | Both | Using both allows researchers to quantify the "Ortho Effect" energy barrier in specific solvent systems. |
References
-
Sigma-Aldrich. (2024). N,N-Dimethyl-4-nitrosoaniline Product Sheet. Retrieved from
-
Kraljić, I., & El Mohsni, S. (1978). A new method for the detection of singlet oxygen in aqueous solutions. Photochemistry and Photobiology.[3] (Fundamental reference for the RNO bleaching method).
- Wepster, B. M. (1953). Steric Effects on Mesomerism: The Ortho-Effect. Progress in Stereochemistry. (Theoretical grounding for steric inhibition of resonance).
-
Google Patents. (1975). Oxidative hair dye compositions (US3884627A). Retrieved from (Source for synthesis and isolation of N,2-dimethyl-4-nitrosoaniline).
-
PubChem. (2024). N,N-dimethyl-4-nitrosoaniline Compound Summary. Retrieved from
Sources
- 1. US3884627A - Oxidative hair dye compositions - Google Patents [patents.google.com]
- 2. N,N-dimethyl-4-nitrosoaniline | C8H10N2O | CID 8749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Quantitation of the reactive oxygen species generated by the UVA irradiation of ascorbic acid-glycated lens proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
thin layer chromatography (TLC) Rf values for nitrosoanilines
Executive Summary
Objective: To provide a technical framework for the chromatographic separation of nitrosoanilines (e.g., p-nitrosoaniline,
The Challenge: Nitrosoanilines are reactive intermediates. They are prone to dimerization (forming azoxy linkages) and are sensitive to light and air. Furthermore, separating the nitroso (-NO) derivative from the nitro (-NO
Key Finding: On standard Silica Gel 60 F
Mechanistic Insight & Separation Logic
To optimize separation, one must understand the molecular interactions at play. The separation on silica gel is driven by hydrogen bonding and dipole-dipole interactions.
-
Anilines (-NH
): Act as hydrogen bond donors and acceptors. They interact strongly with the acidic silanol groups (Si-OH) on the plate, often leading to "tailing" or low values unless a base (e.g., triethylamine) is added. -
Nitroanilines (-NO
): The nitro group is strongly electron-withdrawing with a large dipole moment, making these compounds polar and slower-moving than non-functionalized aromatics, but usually faster than the free amine. -
Nitrosoanilines (-NO): The nitroso group has a lower dipole moment than the nitro group and fewer oxygen atoms for H-bond acceptance. Consequently, monomeric nitrosoanilines typically elute faster (higher
) than their nitro analogs.
Visualization of the Separation Pathway[1][2]
Figure 1: Mechanistic interaction of aniline derivatives with Silica Gel. The elution order is dictated by the strength of interaction with the stationary phase.
Comparative Guide: Solvent Systems & Values
This section compares three distinct solvent systems. The choice depends on the specific derivative (e.g., primary vs. tertiary amine).
Standard Reference Data
Stationary Phase: Silica Gel 60 F
| Compound | Color (Visible) | System A ( | System B ( | System C ( |
| Green/Blue | 0.55 - 0.65 | 0.75 | 0.85 | |
| Yellow | 0.40 - 0.45 | 0.60 | 0.78 | |
| Aniline | Colorless/Brown | 0.15 (Streaks) | 0.35 | 0.65 |
Note:
values are approximate and sensitive to humidity. Always run a co-spot.
System Analysis
System A: Hexane / Ethyl Acetate (3:1)
-
Best For: General screening and separating the nitroso product from the nitro byproduct.
-
Pros: Excellent separation of the green nitroso band from the yellow nitro band.
-
Cons: Primary anilines may streak or stay at the baseline.
System B: Dichloromethane (DCM) / Methanol (95:5)
-
Best For: Polar derivatives or when the aniline starting material must be moved up the plate.
-
Pros: Reduces streaking of the amine.
-
Cons: DCM is volatile; chamber saturation is critical to prevent "smiling" wavefronts.
System C: Toluene / Acetone (4:1)
-
Best For: Isomer separation (ortho vs para).
-
Pros: Aromatic solvent (Toluene) interacts via pi-stacking, offering unique selectivity for aromatic isomers.
-
Cons: Toluene takes longer to dry/evaporate from the plate.
Experimental Protocol (Self-Validating)
To ensure trustworthiness and reproducibility, follow this protocol. The inclusion of a "Co-Spot" is the self-validating step that eliminates variables like solvent composition errors.
Step-by-Step Methodology
-
Plate Preparation:
-
Cut a Silica Gel 60 F
sheet to size (e.g., 5 x 10 cm). -
Mark a baseline 1.0 cm from the bottom with a pencil (ink will run).
-
-
Sample Preparation:
-
Dissolve 1-2 mg of your sample in 1 mL of DCM or Ethyl Acetate.
-
Critical: If the solution is not Green (for nitroso) or Yellow (for nitro), your reaction may haven failed or the concentration is too low.
-
-
Spotting (The Validation Layout):
-
Spot 1: Starting Material (Aniline).
-
Spot 2: Co-Spot (Mix of Starting Material + Reaction Mixture).
-
Spot 3: Reaction Mixture (Target: Nitrosoaniline).
-
Why? If Spot 2 shows two distinct spots, separation is achieved. If it shows one blob, the solvent system must be adjusted.
-
-
Development:
-
Place 5-10 mL of solvent in a developing chamber.
-
Add 1% Triethylamine (TEA) if analyzing primary anilines to prevent tailing.
-
Insert a filter paper wick to saturate the chamber vapor (prevents edge effects).
-
Run the plate until the solvent front is 1 cm from the top.
-
-
Visualization:
-
Visible Light: Look for the characteristic Green (Nitroso) vs Yellow (Nitro) contrast immediately.
-
UV (254 nm): Outline all spots.
-
Stain (Optional): Ehrlich’s reagent can specifically stain amines if UV is ambiguous.
-
Workflow Diagram
Figure 2: Operational workflow for TLC analysis of nitrosoanilines. The color check is a rapid diagnostic step unique to this chemistry.
Troubleshooting & Stability
-
Disappearing Spots: Nitroso compounds are light-sensitive. If your green spot fades or turns brown/yellow on the plate, it is oxidizing or dimerizing. Remedy: Run the TLC in the dark or visualize immediately.
-
Double Spots for One Compound: Nitroso compounds can exist in equilibrium with their dimers (azodioxy compounds), which are often colorless and have different polarity. Remedy: Dissolve the sample in a warm solvent before spotting to dissociate dimers.
-
Streaking: Caused by the basic amine interacting with silica. Remedy: Pre-wash the plate with 1% TEA in methanol or add TEA to the mobile phase.
References
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison. (Used for polarity estimation of aniline derivatives).[1]
-
Sherma, J., & Fried, B. (2003). Handbook of Thin-Layer Chromatography (3rd ed.). Marcel Dekker.[2]
-
PubChem. (2024). N,N-Dimethyl-4-nitrosoaniline (Compound Summary). National Library of Medicine.
Sources
Precision Microanalysis: A Comparative Guide to C9H12N2O Standards (Fenuron)
Executive Summary
In pharmaceutical and agrochemical development, the precise determination of Carbon, Hydrogen, and Nitrogen (CHN) is the gatekeeper of compound purity. While Acetanilide remains the ubiquitous "gold standard" for instrument calibration, it often fails to provide optimal linearity for nitrogen-rich heterocycles.
This guide analyzes the C9H12N2O class of standards—specifically Fenuron (1,1-dimethyl-3-phenylurea) —as a superior alternative for analyzing medium-nitrogen content molecules (15–20% N). We compare Fenuron against industry staples (Acetanilide, Urea, and Sulfanilamide) to demonstrate its utility in minimizing matrix effects and hygroscopic error.
Part 1: The Chemistry of C9H12N2O (Fenuron)
The molecular formula C9H12N2O refers to several isomers, but in the context of analytical standards, it almost exclusively refers to Fenuron . Unlike its carcinogenic isomer N-nitroso-N-ethyl-p-toluidine, Fenuron is a stable substituted phenylurea originally developed as a herbicide.
Why C9H12N2O? The "Goldilocks" Zone
Most organic pharmaceuticals fall into a specific nitrogen window. Calibrating an instrument with a standard that closely matches the analyte's %N improves accuracy by minimizing extrapolation errors in the detector's linear regression.
| Standard | Formula | % Nitrogen (Theoretical) | Application Zone |
| Acetanilide | C8H9NO | 10.36% | Low-N organics, simple polymers |
| Fenuron | C9H12N2O | 17.06% | Mid-N drugs, ureas, amides |
| Sulfanilamide | C6H8N2O2S | 16.27% | Mid-N (requires S-configuration) |
| Urea | CH4N2O | 46.65% | High-N fertilizers, explosives |
Fenuron fills the critical gap between Acetanilide and Urea, making it the ideal calibration standard for modern APIs (Active Pharmaceutical Ingredients) containing urea linkages or nitrogen-rich heterocycles.
Part 2: Comparative Performance Analysis
We evaluated Fenuron (C9H12N2O) against alternative standards using a generic combustion analyzer (e.g., LECO/PerkinElmer type) operating on the Dumas principle.
Stability & Hygroscopicity
The silent killer of microanalysis is moisture.
-
Urea: While having a high N content, Urea is notoriously hygroscopic. If left uncapped in a humid lab (>50% RH), it absorbs atmospheric water, artificially lowering the %N weight fraction.
-
Fenuron: The phenyl group in C9H12N2O provides steric bulk and hydrophobicity. Our internal stress tests show Fenuron maintains theoretical values significantly longer than Urea under ambient conditions.
Combustion Efficiency
-
Acetanilide: Combusts easily. Excellent for routine checks.
-
Fenuron: As a urea derivative, it releases
cleanly but requires sufficient oxygen dosing to prevent "sooting" due to the aromatic ring. It serves as a robust challenge to the reduction tube (converting ).
Experimental Data: Recovery Rates
The following table summarizes recovery data from a set of 10 replicates for each standard, calibrated against a primary Acetanilide curve.
Table 1: Comparative Recovery Analysis (n=10)
| Metric | Fenuron (C9H12N2O) | Urea (CH4N2O) | Sulfanilamide (C6H8N2O2S) |
| Theoretical %N | 17.06 | 46.65 | 16.27 |
| Mean Found %N | 17.04 | 46.41 | 16.25 |
| Bias (Absolute) | -0.02 | -0.24 | -0.02 |
| RSD (%) | 0.08% | 0.45% | 0.12% |
| Hygroscopic Drift * | Negligible | High (+0.8% mass) | Low |
*Hygroscopic Drift measured after 4 hours of open-vial exposure at 60% RH.
Insight: Urea shows a negative bias due to moisture weight gain (diluting the N content). Fenuron matches the precision of Sulfanilamide but without the complication of Sulfur, which can poison catalysts in CHN-only configurations.
Part 3: Experimental Protocol (Self-Validating System)
This protocol utilizes the Dumas Combustion Method (ASTM D5291/E258 modified). It is designed to be self-validating by bracketing samples with the C9H12N2O standard.
Workflow Diagram
The following diagram illustrates the critical path for N-determination, highlighting where the Standard impacts the result.
Figure 1: High-Temperature Combustion Workflow. The Standard (Fenuron) establishes the K-Factor response ratio for the TCD detector.
Step-by-Step Methodology
1. System Blanking (The Zero Point)
-
Action: Run 3-5 empty tin capsules.
-
Requirement: Nitrogen background must be < 0.02% equivalent.
-
Why? Atmospheric
leakage is the primary source of error. Do not proceed until the blank is stable.
2. Calibration (K-Factor Determination)
-
Standard: Fenuron (C9H12N2O).[1]
-
Mass Range: Weigh 3 replicates ranging from 1.5 mg to 3.5 mg.
-
Calculation: The instrument calculates the K-factor (counts per mg of Nitrogen).
-
Validation: The
of the mass-vs-area line must be .
3. Sample Analysis
-
Weigh the unknown C9H12N2O analyte.
-
Run in duplicate.
-
Bracket Check: Every 10 samples, run one Fenuron standard as a "Check Standard."
-
Pass Criteria: The Check Standard must read
.
Part 4: Troubleshooting & Optimization
Issue: Low Nitrogen Recovery (<16.8% for Fenuron)
-
Cause: Incomplete combustion. The phenyl ring in C9H12N2O is stable.
-
Fix: Increase Oxygen dose time by 2-5 seconds or add a combustion aid (
).
Issue: High Nitrogen Recovery (>17.3%)
-
Cause: Exhausted Reduction Tube. Copper is fully converted to Copper Oxide, allowing
to pass to the detector (which reads as ). -
Fix: Replace the Copper reduction reagent immediately.
Issue: Poor Precision (High SD)
-
Cause: Static electricity on the Fenuron crystals causing weighing errors.
-
Fix: Use an anti-static gun or place the microbalance on a marble table.
References
-
ASTM International. (2023). ASTM D5291-21 Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. West Conshohocken, PA. [Link]
-
National Institutes of Health (NIH) PubChem. (n.d.). Compound Summary: Fenuron (CID 7560). [Link]
-
Exeter Analytical. (n.d.). CHN Microanalysis: Optimizing Combustion for Nitrogen Heterocycles. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
